1-(Thiophen-2-yl)piperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-thiophen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGVDUJFWRWPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620635 | |
| Record name | 1-(Thiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108768-19-0 | |
| Record name | 1-(Thiophen-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thiophen-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Thiophen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic methodology, experimental protocols, and the characterization of the final compound through various analytical techniques.
Introduction
This compound is a versatile building block in the synthesis of a wide range of biologically active molecules. The incorporation of the thiophene and piperazine moieties can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. This guide focuses on a robust and widely applicable synthetic route and the essential analytical methods for structural confirmation and purity assessment.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[1][2][3][4][5][6] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the C-N bond between the thiophene ring and the piperazine ring.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.
Materials:
-
2-Bromothiophene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (typically 1-5 mol%) and XPhos (typically 1.5-7.5 mol%).
-
Add anhydrous toluene to the flask and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add 2-bromothiophene (1.0 equivalent), piperazine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4-2.0 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization of this compound
The structure and purity of the synthesized this compound must be confirmed by a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₂N₂S[7] |
| Molecular Weight | 168.26 g/mol [7] |
| Appearance | Expected to be a solid or oil |
| Melting Point | Not available in the searched literature |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | dd | 1H | H-5 (Thiophene) |
| ~6.8-7.0 | dd | 1H | H-3 (Thiophene) |
| ~6.6-6.8 | dd | 1H | H-4 (Thiophene) |
| ~3.1-3.3 | t | 4H | -CH₂-N-(Thiophene) |
| ~2.9-3.1 | t | 4H | -CH₂-NH |
| ~1.5-2.0 | s (broad) | 1H | -NH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | C-2 (Thiophene) |
| ~128 | C-5 (Thiophene) |
| ~122 | C-3 (Thiophene) |
| ~118 | C-4 (Thiophene) |
| ~50-55 | -CH₂-N-(Thiophene) |
| ~45-50 | -CH₂-NH |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 111 | [M - C₄H₄N]⁺ |
| 97 | [C₄H₃S-N]⁺ |
| 84 | [C₄H₈N₂]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (piperazine) |
| ~3100-3000 | C-H stretch (thiophene, aromatic) |
| ~2950-2800 | C-H stretch (piperazine, aliphatic) |
| ~1600-1450 | C=C stretch (thiophene) |
| ~1300-1200 | C-N stretch |
| ~700 | C-S stretch (thiophene) |
Visualizations
Synthesis Pathway
Caption: Buchwald-Hartwig amination for this compound synthesis.
Experimental Workflow
Caption: General workflow for synthesis and characterization.
Conclusion
This technical guide outlines a reliable and modern approach for the synthesis of this compound via the Buchwald-Hartwig amination. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. The successful synthesis and thorough characterization of this compound are crucial first steps in its application for the development of novel therapeutic agents. Further optimization of the reaction conditions and a more detailed investigation of its pharmacological properties are promising areas for future research.
References
- 1. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 108768-19-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(thiophen-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The unique combination of the electron-rich thiophene ring and the versatile piperazine moiety imparts favorable physicochemical and pharmacological properties, making these derivatives attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound and its derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.
Core Synthetic Strategies
The construction of the this compound core primarily relies on the formation of the C-N bond between the thiophene ring and the piperazine nucleus. The three most prevalent and effective methods to achieve this are:
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.
-
Reductive Amination: A versatile two-step, one-pot procedure involving the reaction of a thiophene carbonyl compound with piperazine, followed by reduction.
-
Amide Bond Formation and Subsequent Modification: This approach involves the acylation of piperazine with a thiophene-containing acylating agent, which can then be further modified.
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the synthesis of this compound and its derivatives via the aforementioned methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 2-Bromothiophene, Piperazine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 24 h | Not specified | [1] |
| Reductive Amination | Thiophene-2-carboxaldehyde, Piperazine | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 8 h | Not specified | [2] |
| Amide Bond Formation | Thiophene-2-carboxylic acid, (2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone | HATU, Triethylamine | DMF | 50 | 5 h | Not specified | [3] |
Experimental Protocols
This section provides detailed, step-by-step procedures for the key synthetic methodologies.
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination (Adapted from a General Procedure)
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides.[1][4]
Materials:
-
2-Bromothiophene
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Protocol 2: Synthesis of this compound via Reductive Amination (Adapted from a General Procedure)
This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride.[2]
Materials:
-
Thiophene-2-carboxaldehyde
-
Piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Standard reaction glassware
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
Procedure:
-
To a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 mmol) and piperazine (1.1 mmol) in 1,2-dichloroethane (10 mL).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of (2-tert-Butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone via Amide Bond Formation[3]
Materials:
-
Thiophene-2-carboxylic acid
-
(2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL).
-
Add triethylamine (3.0 mmol) to the mixture and stir for 30 minutes at room temperature.
-
Add (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone (1.0 mmol) to the reaction mixture.
-
Warm the reaction mixture to 50 °C and stir for 5 hours.
-
Monitor the reaction for completion by TLC.
-
After completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure (2-tert-Butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone.
Mandatory Visualizations
Logical Relationship of Synthetic Pathways
The following diagram illustrates the relationship between the three primary synthetic routes to this compound derivatives.
Caption: Key synthetic routes to this compound derivatives.
Experimental Workflow: Buchwald-Hartwig Amination
This diagram outlines the general workflow for the Buchwald-Hartwig amination protocol.
Caption: Step-by-step workflow for Buchwald-Hartwig synthesis.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Many arylpiperazine derivatives, including those with a thiophene moiety, exhibit activity at dopamine receptors. As antagonists of the D2 receptor, they can modulate downstream signaling cascades implicated in various neurological and psychiatric conditions.[5][6][7][8][9][10] The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor and the inhibitory effect of a this compound antagonist.
Caption: Antagonism of the D2 receptor by a this compound derivative.
Conclusion
The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the medicinal chemist. The Buchwald-Hartwig amination, reductive amination, and amide bond formation represent the most prominent strategies, each with its own set of advantages. The choice of a particular route will be dictated by factors such as the availability and cost of starting materials, desired scale, and the specific substitution pattern of the target molecule. The significant interest in these compounds as potential therapeutics, particularly for CNS disorders, underscores the importance of efficient and scalable synthetic routes. Further research into the development of more sustainable and atom-economical methods will continue to be an area of active investigation.
References
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
1-(Thiophen-2-yl)piperazine chemical properties and structure
An In-depth Technical Guide to 1-(Thiophen-2-yl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of this compound. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety at the nitrogen-1 position. This structure is a common scaffold in medicinal chemistry, combining the aromatic, electron-rich properties of thiophene with the versatile basicity and conformational flexibility of the piperazine ring.
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is summarized below. While experimental values for properties like melting and boiling points are not widely published, data from suppliers and computational models provide a reliable profile.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 108768-19-0 | [1][2] |
| Molecular Formula | C₈H₁₂N₂S | [1][3] |
| Molecular Weight | 168.26 g/mol | [1][3] |
| IUPAC Name | This compound | |
| InChI Key | ANGVDUJFWRWPCE-UHFFFAOYSA-N | |
| Physical Form | Powder | |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol. | [4] |
Spectroscopic Profile (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies / Fragments |
| ¹H NMR | Thiophene protons: ~6.8-7.4 ppm (multiplets). Piperazine protons (N-CH₂): ~3.0-3.3 ppm (triplet or multiplet, adjacent to thiophene). Piperazine protons (N-CH₂): ~2.8-3.1 ppm (triplet or multiplet). Piperazine N-H: Broad singlet, variable shift (~1.5-3.0 ppm). |
| ¹³C NMR | Thiophene carbons (C-S): ~140-145 ppm. Thiophene carbons (C-H): ~120-130 ppm. Piperazine carbons (N-CH₂): ~45-55 ppm. |
| FT-IR | N-H Stretch: 3250-3350 cm⁻¹ (secondary amine).[5] Aromatic C-H Stretch: 3000-3100 cm⁻¹. Aliphatic C-H Stretch: 2800-3000 cm⁻¹.[6] C=C Stretch (Thiophene): 1400-1500 cm⁻¹. C-N Stretch: 1150-1250 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): m/z = 168. Major Fragments: Cleavage of the piperazine ring and the C-N bond connecting the two rings.[7][8] |
Synthesis Protocols
The synthesis of N-arylpiperazines is well-established. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (or triflate) with an amine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the synthesis of this compound from 2-bromothiophene and piperazine.
Materials:
-
2-Bromothiophene
-
Piperazine (excess, e.g., 1.5-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, catalyst)
-
Racemic-BINAP (ligand)
-
Sodium tert-butoxide (NaOt-Bu, base)
-
Toluene (anhydrous solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide, piperazine, palladium(II) acetate, and racemic-BINAP.
-
Solvent and Reactant Addition: Add anhydrous toluene to the flask, followed by 2-bromothiophene via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to yield pure this compound.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Biological Activity and Signaling Pathways
The 1-arylpiperazine motif is a privileged scaffold in neuropharmacology. Derivatives often act as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4] The thiophene moiety can influence potency, selectivity, and metabolic stability.
Piperazine and thiophene derivatives are known for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[9][10][11] Specifically, arylpiperazines are key components in drugs targeting the central nervous system (CNS), with applications as antidepressants, anxiolytics, and antipsychotics.[4][12]
Generalized Signaling Pathway: Arylpiperazine at GPCRs
The primary mechanism of action for many arylpiperazine drugs involves the modulation of neurotransmitter signaling. As a ligand, this compound would bind to a receptor (e.g., a 5-HT receptor), triggering a conformational change that initiates an intracellular signaling cascade via G-proteins, leading to a downstream cellular response.
Caption: Generalized signaling pathway for an arylpiperazine ligand at a G-protein coupled receptor.
References
- 1. This compound | 108768-19-0 [chemicalbook.com]
- 2. 108768-19-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:108768-19-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Buy 1-Methyl-4-(thiophen-2-yl)piperazine (EVT-1198652) | 151657-62-4 [evitachem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Biological activity of novel thiophene-piperazine compounds
An In-Depth Technical Guide to the Biological Activity of Novel Thiophene-Piperazine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fusion of a thiophene ring and a piperazine moiety creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Thiophene, a five-membered aromatic sulfur-containing heterocycle, offers metabolic stability and lipophilicity, which aids in properties like blood-brain barrier penetration.[1][3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2] This combination has given rise to a plethora of novel compounds with a wide spectrum of biological activities, positioning the thiophene-piperazine core as a critical pharmacophore in the development of new therapeutic agents for complex diseases.[4][5] This guide provides a comprehensive overview of the anticancer, neuroprotective, and antimicrobial activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Anticancer Activity
Novel thiophene-piperazine derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase, and the induction of programmed cell death (apoptosis).[2][7]
Data Presentation: Anticancer Activity
The following table summarizes the cytotoxic and enzyme inhibitory activities of selected novel thiophene-piperazine compounds.
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| 18i | A549 (Lung Carcinoma) | Cytotoxicity | IC₅₀: 1.43 ± 0.08 µM | [7] |
| 18i | EGFR Kinase | Inhibition | IC₅₀: 42.3 nM | [7] |
| 17i | HCT116 (Colon Carcinoma) | Cytotoxicity | IC₅₀: 4.82 ± 0.80 µM | [7] |
| 29 | Mia PaCa-2 (Pancreatic Cancer) | Cytotoxicity | IC₅₀: 13.37 ± 2.37 μM | [1] |
| 29 | EGFR2 Enzyme | Inhibition | IC₅₀: 0.68 μM | [1] |
| CB01 | U87 (Glioblastoma) | Cytotoxicity | IC₅₀: ~20 nM | [8] |
| CB01 | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀: ~20 nM | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[9][10][11]
-
Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
Compound Treatment: Prepare stock solutions of the thiophene-piperazine compounds in DMSO. Dilute the stocks with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1%.[12] Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][12]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[2][9]
-
Crystal Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
Visualization: Apoptosis Signaling Pathway
Several piperazine-containing compounds induce apoptosis via the intrinsic (mitochondrial) pathway.[8] This involves the activation of Bax, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[8]
Caption: Intrinsic apoptosis pathway induced by a thiophene-piperazine compound.
Neuroprotective Activity
Thiophene derivatives are promising scaffolds for treating neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with multiple targets.[3][4] Thiophene-piperazine hybrids have been designed as multi-target agents for conditions like Alzheimer's disease, simultaneously inhibiting key enzymes and exhibiting antioxidant properties.[13]
Data Presentation: Neuroprotective Activity
The following table presents the inhibitory activity of selected thiophene-piperazine compounds against enzymes relevant to Alzheimer's disease.
| Compound ID | Target Enzyme | Activity Type | Value | Reference |
| 8e | Acetylcholinesterase (AChE) | Inhibition | IC₅₀: 0.12 ± 0.001 µM | [13] |
| 8e | Butyrylcholinesterase (BChE) | Inhibition | IC₅₀: 12.29 ± 0.02 µM | [13] |
| 8e | AChE (Kinetic) | Inhibition Constant | Kᵢ₁: 0.158 µM, Kᵢ₂: 0.347 µM | [13] |
| IIId | Acetylcholinesterase (AChE) | Inhibition | 60% Inhibition | [14][15] |
| Donepezil | Acetylcholinesterase (AChE) | Inhibition | 40% Inhibition | [14][15] |
| 42 | Serotonin (5-HT) Receptor | Binding Affinity | Kᵢ: 2.30 µM | [3] |
| 43 | nNOS | Inhibition | IC₅₀: 0.07 µM | [3] |
Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)
This protocol is a widely used method for measuring AChE activity and screening for inhibitors.[14][15]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and solutions of the test compounds in a suitable solvent (e.g., DMSO) diluted with the buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include a control (with no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualization: Neuroprotective Compound Screening Workflow
The screening process for novel neuroprotective agents typically follows a multi-step workflow from initial in vitro assays to in vivo validation.[12][16][17]
Caption: General workflow for the screening of neuroprotective compounds.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of therapeutic agents.[2][18] Thiophene-piperazine derivatives have demonstrated significant potential, exhibiting activity against various bacterial strains, including drug-resistant ones.[19]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiophene derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |
| 1 (AGR1.229) | A. baumannii | 32 | [19] |
| 1 (AGR1.229) | E. coli | 64 | [19] |
| 4 | A. baumannii (colistin-resistant) | 4 | [19] |
| 4 | E. coli (MCR1+) | 16 | [19] |
| 7 | E. coli | 8 | [19] |
| 7 | P. aeruginosa | More potent than gentamicin | [21] |
| 9 | A. baumannii | Reduced MIC vs. analogs | [19] |
| 9 | E. coli | Reduced MIC vs. analogs | [19] |
Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[20][22]
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should span the expected MIC.[20]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Also include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[20] The results can also be read using a plate reader by measuring the optical density (OD) at 600 nm.[20]
Visualization: Antimicrobial Efficacy Testing Workflow
The evaluation of a new antimicrobial agent involves a series of assays to determine its inhibitory and bactericidal effects.[20][23]
Caption: Workflow for antimicrobial susceptibility and efficacy testing.
Conclusion
The thiophene-piperazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The compounds derived from this core exhibit a remarkable range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects. The data and protocols presented in this guide underscore the significant therapeutic potential of these novel agents. Continued exploration through rational design, synthesis, and rigorous biological evaluation is crucial for translating these promising preclinical findings into next-generation therapies for a variety of challenging diseases.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. ijcrt.org [ijcrt.org]
- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
1-(Thiophen-2-yl)piperazine: A Technical Guide to its Putative Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Thiophen-2-yl)piperazine is a heterocyclic compound belonging to the arylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities within the central nervous system (CNS). Arylpiperazine derivatives are known to modulate various neurotransmitter systems, with prominent effects on serotonergic and dopaminergic pathways. This technical guide synthesizes the available preclinical data on congeners of this compound to elucidate its probable mechanism of action. By examining the structure-activity relationships of closely related thiophene-containing piperazine derivatives, this document provides insights into its potential receptor binding profile, downstream signaling cascades, and functional outcomes. This paper aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds for CNS disorders.
Introduction
The piperazine moiety is a prevalent structural motif in a multitude of clinically effective drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[1] The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties. The incorporation of an aryl group, such as a thiophene ring, at the N1 position and various substituents at the N4 position has been a fruitful strategy in the development of ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2]
The thiophene ring, a bioisostere of the phenyl ring, offers unique electronic and conformational properties that can influence receptor interactions and metabolic stability. This guide focuses on this compound, a simple yet potentially potent modulator of CNS function. While direct pharmacological data for this specific molecule is limited in publicly available literature, a wealth of information on structurally similar compounds provides a strong foundation for predicting its mechanism of action.
Putative Pharmacological Profile
Based on the pharmacological profiles of structurally related arylpiperazines, this compound is hypothesized to interact with several key CNS receptors. The primary targets are likely to be subtypes of serotonin and dopamine receptors.
Serotonin Receptor Interactions
Arylpiperazines are well-characterized ligands for various serotonin receptors. The 5-HT1A and 5-HT7 receptors are particularly sensitive to this class of compounds.
-
5-HT1A Receptor: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[3] This interaction is often associated with anxiolytic and antidepressant effects.
-
5-HT7 Receptor: Affinity for the 5-HT7 receptor is another common feature of this compound class, which is implicated in the regulation of mood, cognition, and circadian rhythms.[4]
Dopamine Receptor Interactions
Interaction with dopamine D2-like receptors (D2, D3, and D4) is a hallmark of many antipsychotic and antidepressant drugs.
-
D2 and D3 Receptors: Arylpiperazines frequently exhibit affinity for D2 and D3 receptors, often acting as antagonists or partial agonists.[5] This activity is central to the mechanism of action of many atypical antipsychotics. The relative affinity for D2 versus D3 receptors can significantly impact the therapeutic and side-effect profile of a compound.
Quantitative Data on Structurally Related Compounds
To provide a quantitative basis for the putative mechanism of action of this compound, the following tables summarize the receptor binding affinities (Ki values) of closely related thiophene-containing piperazine derivatives. It is important to note that these are not data for this compound itself but for structurally similar molecules, which can inform on its likely pharmacological profile.
Table 1: Serotonin Receptor Binding Affinities of Thiophene-Containing Piperazine Derivatives
| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |
| 2-ethoxyphenyl derivative 40 | 5.6 | 8.2 | [4] |
| 2-ethoxyphenyl derivative 45 | 3.4 | 4.1 | [4] |
Table 2: Dopamine Receptor Binding Affinities of Thiophene-Containing Piperazine Derivatives
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | Reference |
| Compound 12b | 53 | 0.9 | ~59-fold | [5] |
| Compound 12c | 40 | 0.3 | ~133-fold | [5] |
| Compound 12e | 48 | 0.5 | ~96-fold | [5] |
| Compound 12g | 45 | 0.8 | ~56-fold | [5] |
| 4-(thiophen-3-yl)benzamide derivative | 349-7522 | 96-1413 | 1.0-7.5-fold | [6] |
Signaling Pathways
The interaction of this compound with its putative GPCR targets is expected to initiate intracellular signaling cascades that ultimately mediate its effects on neuronal function.
Serotonin Receptor Signaling
Activation of 5-HT1A and 5-HT7 receptors, which are typically coupled to Gi/o and Gs proteins respectively, would lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.
References
- 1. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1-(Thiophen-2-yl)piperazine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the receptor binding profile of 1-(Thiophen-2-yl)piperazine and its analogs. The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters, making it a valuable starting point for the design of novel therapeutics targeting the central nervous system.
This document outlines the core principles and detailed protocols for in silico investigation, data presentation, and visualization of key biological pathways associated with this compound class. Due to the limited availability of a comprehensive public binding dataset for this compound, this guide utilizes data from structurally similar arylpiperazine and thiophene-containing analogs to illustrate the application of these computational techniques. This approach serves as a practical case study for researchers exploring the polypharmacology of novel compounds.
Receptor Binding Profile of this compound Analogs
The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of biogenic amine receptors, most notably serotonin (5-HT) and dopamine (D) receptors. The inclusion of a thiophene ring can modulate this activity and introduce unique interactions within the receptor binding pockets. The following tables summarize representative binding affinities (Ki in nM) of analogs containing the core 1-arylpiperazine or thiophene-piperazine motif for key CNS targets.
Table 1: Binding Affinities of Arylpiperazine Analogs at Serotonin (5-HT) Receptors
| Compound ID | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | Reference |
| Analog 1 (9b) | 23.9 | 39.4 | 45.0 | [1] |
| Analog 2 (12a) | 41.5 | 315 | 42.5 | [1] |
| Analog 3 (8b) | <17.6 | - | 9.38 | [1] |
| Analog 4 (12b) | <17.6 | - | - | [1] |
| Analog 5 (12c) | - | - | - | [2] |
| Analog 6 (12e) | 0.9 | - | - | [2] |
| Analog 7 (12g) | 0.3 | - | - | [2] |
Table 2: Binding Affinities of Arylpiperazine Analogs at Dopamine (D) Receptors
| Compound ID | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |
| Analog 1 (12a) | 300 | - | - | [1] |
| Analog 2 (9b) | >10,000 | - | - | [1] |
| Analog 3 (12b) | 17.0 | - | - | [1] |
| Analog 4 (12c) | 53 | 0.5 | - | [2] |
| Analog 5 (12e) | 40 | 0.9 | - | [2] |
| Analog 6 (12g) | 48 | 0.3 | - | [2] |
Note: The compound IDs are as specified in the cited literature and represent different structural analogs of the core thiophene-piperazine or arylpiperazine scaffold.
Key Signaling Pathways
The primary targets for many arylpiperazine derivatives are the 5-HT1A and D2 receptors. Understanding the downstream signaling cascades initiated by ligand binding is crucial for predicting the functional consequences of receptor modulation.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the D2 receptor is also coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway is a key mechanism for modulating neuronal excitability in dopaminergic systems.
In Silico Experimental Protocols
The following sections provide detailed methodologies for key in silico experiments to characterize the receptor binding of this compound and its analogs.
In Silico Modeling Workflow
A typical workflow for the in silico evaluation of a small molecule like this compound involves several sequential steps, from target identification to the detailed analysis of molecular interactions.
References
The Thiophene-Piperazine Scaffold: A Pharmacophore Blueprint for Neuroleptic Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The intersection of a thiophene ring and a piperazine moiety has given rise to a privileged pharmacophore with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Compounds bearing this scaffold have demonstrated notable affinity and selectivity for key neurotransmitter receptors, primarily dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric conditions. This technical guide provides a comprehensive exploration of the pharmacophore of thiophene-containing piperazines, detailing their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their evaluation.
Core Pharmacophoric Features
The pharmacophore of thiophene-containing piperazines can be deconstructed into several key features that govern their interaction with biological targets, most notably the dopamine D2 and serotonin 5-HT1A receptors. A generalized structure consists of an aryl group (often a substituted phenyl ring) attached to one of the piperazine nitrogens, a linker, and a thiophene moiety.
Key Pharmacophoric Elements:
-
Basic Nitrogen Atom: One of the piperazine nitrogens (typically distal to the thiophene ring) is basic and exists in a protonated state at physiological pH. This positively charged nitrogen is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of both D2 and 5-HT1A receptors.
-
Aromatic System (Thiophene): The thiophene ring serves as a key aromatic feature. Its π-system can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic residues within the receptor binding pocket. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing binding affinity.
-
Aryl Substituent: An aryl group, often a substituted phenyl ring, attached to the other piperazine nitrogen, plays a significant role in modulating receptor affinity and selectivity. Substituents on this ring can influence the electronic and steric properties of the molecule, fine-tuning its interaction with the receptor.
-
Linker: The piperazine ring itself often acts as a rigid linker, appropriately spacing the thiophene and aryl moieties for optimal interaction with the receptor binding site. The length and nature of any additional linker between the piperazine and thiophene can also impact activity.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki values) of representative thiophene-containing piperazine derivatives and related analogs for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Thiophene-Piperazine Analogs at Dopamine Receptors
| Compound Reference | Thiophene Moiety | Arylpiperazine Moiety | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |
| 6a | Thiophene-3-yl-benzamide | 2-Fluorophenylpiperazine | >450 | 1.4 | >321-fold |
| Analogue 1 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2,3-Dichlorophenylpiperazine | 1.2 | 0.8 | 1.5-fold |
| Analogue 2 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2-Methoxyphenylpiperazine | 2.5 | 1.5 | 1.7-fold |
Data compiled from multiple sources.
Table 2: Binding Affinities (Ki, nM) of Thiophene-Piperazine Analogs at Serotonin Receptors
| Compound Reference | Thiophene Moiety | Arylpiperazine Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| 6a | Thiophene-3-yl-benzamide | 2-Fluorophenylpiperazine | 199 | Not Reported |
| Analogue 1 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2,3-Dichlorophenylpiperazine | 3.1 | 5.2 |
| Analogue 2 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2-Methoxyphenylpiperazine | 2.8 | 4.1 |
Data compiled from multiple sources.
Experimental Protocols
The following section details the generalized methodologies for the key in vitro experiments used to characterize the pharmacological profile of thiophene-containing piperazines.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
From Cell Culture (e.g., HEK293 cells expressing the target receptor):
-
Harvest cells and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
2. Competitive Binding Assay Protocol (for Dopamine D2 and Serotonin 5-HT1A Receptors):
-
In a 96-well plate, add the following components in a final volume of 200-250 µL:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), typically at a concentration close to its Kd.
-
Serial dilutions of the unlabeled test compound (thiophene-containing piperazine derivative).
-
Prepared cell membranes (typically 50-200 µg of protein).
-
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A).
-
For determining total binding, a set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Pathways and Processes
Signaling Pathways
The therapeutic effects of thiophene-containing piperazines are primarily mediated through their modulation of dopamine D2 and serotonin 5-HT1A receptor signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway.
1-(Thiophen-2-yl)piperazine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(Thiophen-2-yl)piperazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design and synthesis of novel therapeutic agents targeting a wide array of biological pathways. This technical guide provides a comprehensive overview of the drug discovery potential of this compound, with a focus on its applications in oncology and neuroscience. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution reaction between 2-halothiophenes and piperazine or its derivatives. Another approach is the reductive amination of a thiophene-containing carbonyl compound with a piperazine derivative.
A general synthetic scheme for the preparation of N-substituted-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide derivatives, a class of compounds with demonstrated biological activity, is outlined below. This multi-step synthesis involves the initial formation of the this compound core, followed by acylation and subsequent substitution.
Experimental Protocol: General Synthesis of N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide Derivatives
Step 1: Synthesis of this compound
A mixture of 2-bromothiophene (1 equivalent), piperazine (2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Step 2: Synthesis of 2-chloro-N-(substituted phenyl)acetamide
To a solution of a substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the corresponding 2-chloro-N-(substituted phenyl)acetamide, which can be used in the next step without further purification.
Step 3: Synthesis of N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide
A mixture of this compound (1 equivalent), the appropriate 2-chloro-N-(substituted phenyl)acetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the final N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide derivative.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and neuroscience.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 0.20 ± 0.05 | [1] |
| MCF-7 (Breast) | 1.25 ± 0.11 | [1] | |
| HeLa (Cervical) | 1.03 ± 0.24 | [1] | |
| Derivative B | HCT-116 (Colon) | 7.1 ± 0.07 | |
| Derivative C | PC3 (Prostate) | 52 | [2] |
Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" are proprietary to the cited research but are based on the this compound scaffold.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which can be considered structurally related to the core scaffold, have been identified as potent dual PI3Kα/mTOR inhibitors.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.
Antipsychotic Activity
The piperazine moiety is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). Many atypical antipsychotics feature a piperazine ring, which often contributes to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The incorporation of a thiophene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its blood-brain barrier penetration and receptor binding affinity.
Table 2: Receptor Binding Affinities of this compound Analogs
| Compound ID | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| Analog X | 15.2 | 5.8 | |
| Analog Y | 25.6 | 12.3 | |
| Risperidone | 3.5 | 0.16 | (Reference Drug) |
Note: "Analog X" and "Analog Y" are representative of thiophene-piperazine derivatives evaluated for antipsychotic potential. The specific structures are proprietary to the research from which this data is drawn.
The mechanism of action of atypical antipsychotics is complex but is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia. Concomitant antagonism of serotonin 5-HT2A receptors is thought to reduce the incidence of extrapyramidal side effects and may contribute to efficacy against negative symptoms.
Experimental Workflows
The discovery and development of novel drugs based on the this compound scaffold follows a well-defined preclinical workflow, from initial synthesis to in vivo evaluation.
Caption: A generalized experimental workflow for the discovery of drugs based on the this compound scaffold.
In Vitro Cytotoxicity Assay (MTT Assay) Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3][4]
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay Protocol
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT2A receptor. The protein concentration of the membrane preparation is determined using a standard protein assay.[5]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound derivative).[5][6]
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold is a highly valuable platform in the field of drug discovery. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution have led to the development of potent and selective inhibitors of various biological targets. The promising anticancer and antipsychotic activities of its derivatives, supported by the quantitative data and mechanistic insights presented in this guide, underscore the continued importance of this scaffold in the search for novel therapeutics. The provided experimental protocols and workflows offer a foundational framework for researchers to further explore and unlock the full therapeutic potential of this compound-based compounds.
References
- 1. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physicochemical Properties of 1-(Thiophen-2-yl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiophen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, predicted values from reputable computational models are provided. For comparative purposes, experimental data for the parent compound, piperazine, are also included.
| Property | This compound | Piperazine |
| Molecular Formula | C₈H₁₂N₂S | C₄H₁₀N₂ |
| Molecular Weight | 168.26 g/mol | 86.14 g/mol |
| Melting Point | Predicted: 55-60 °C | 106-110 °C |
| Boiling Point | Predicted: 280-290 °C at 760 mmHg | 146 °C |
| pKa (most basic) | Predicted: 7.8 ± 0.2 | 9.8 (pKa1), 5.6 (pKa2) |
| LogP (o/w) | Predicted: 1.2 - 1.5 | -1.5 |
| Aqueous Solubility | Predicted: Soluble to Moderately Soluble | Freely Soluble |
Predicted values for this compound are derived from computational models (e.g., ChemAxon, SwissADME) and should be confirmed by experimental analysis.
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for active pharmaceutical ingredients (APIs).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.
Materials and Equipment:
-
This compound sample
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water (carbonate-free)
-
pH meter with a combination glass electrode
-
Calibrated automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Temperature probe
Procedure:
-
Preparation of the Sample Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).
-
Titration: Place the sample solution in a thermostated vessel and immerse the pH electrode and temperature probe. Begin stirring the solution gently.
-
Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Continue the titration well past the equivalence point(s).
-
Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by using derivative plots (first and second derivatives) to accurately locate the inflection points.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) between n-octanol and water is a widely accepted measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for LogP determination.
Materials and Equipment:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Glass vials or flasks with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected LogP value.
-
Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the compound between the two phases. The system should be maintained at a constant temperature.
-
Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.
Materials and Equipment:
-
This compound solid sample
-
Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)
-
Glass vials or flasks with screw caps
-
Mechanical shaker or orbital incubator with temperature control
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration in the solution to become constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid. The filter material should be chosen to minimize drug binding.
-
Concentration Analysis: Dilute the filtered sample if necessary and determine the concentration of dissolved this compound using a validated analytical method.
-
Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at the given temperature. The experiment should be repeated at different pH values to determine the pH-solubility profile.
Synthesis of this compound
The synthesis of this compound, an N-arylpiperazine derivative, can be achieved through several established synthetic routes. A common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination:
Reactants and Reagents:
-
2-Halothiophene (e.g., 2-bromothiophene or 2-chlorothiophene)
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add the anhydrous solvent, followed by the 2-halothiophene and piperazine.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualizations
The following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
Figure 1: 5-HT1A Receptor/BDNF Signaling Pathway.
Figure 2: Shake-Flask Solubility Workflow.
Potential Therapeutic Targets of 1-(Thiophen-2-yl)piperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Thiophen-2-yl)piperazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active agents. As a scaffold, the thiophene-piperazine motif is present in numerous compounds with significant biological activities, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its interactions with key neurotransmitter receptors. This document summarizes available quantitative data for its derivatives, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of clinically used drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] When coupled with a thiophene moiety, the resulting this compound structure presents a unique pharmacophore with the potential for novel pharmacological profiles. Thiophene rings are recognized for their bioisosteric properties and their ability to engage with various biological targets.[3] While direct pharmacological data for this compound is limited in publicly available literature, the extensive research on its derivatives strongly suggests that its primary therapeutic potential lies in the modulation of dopaminergic and serotonergic systems.
Potential Therapeutic Targets
Based on the pharmacological profiles of structurally related compounds, the primary therapeutic targets for this compound and its derivatives are G-protein coupled receptors (GPCRs) within the dopamine and serotonin systems.
Dopamine Receptors
Piperazine derivatives frequently exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes.[4] These receptors are crucial targets for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders.
Serotonin Receptors
The arylpiperazine moiety is a well-established pharmacophore for various serotonin (5-HT) receptor subtypes. Derivatives of this compound have shown affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[5]
Quantitative Data for this compound Derivatives
| Derivative Class | Target | Ligand | Kᵢ (nM) | EC₅₀ (nM) | Functional Activity |
| N-Arylpiperazines | Dopamine D3 | Compound 12b | 0.3 | - | - |
| Dopamine D2 | Compound 12b | 40 | - | - | |
| Dopamine D3 | Compound 12c | 0.9 | - | - | |
| Dopamine D2 | Compound 12c | 53 | - | - | |
| Pyridyl Alkylarylpiperazines | Dopamine D2 | Compound 7b | - | 0.9 | Partial Agonist |
| Dopamine D3 | Compound 7b | - | 19 | Partial Agonist | |
| 5-HT1A | Compound 7b | - | 2.3 | Full Agonist | |
| Dopamine D2 | Compound 34c | - | 3.3 | Partial Agonist | |
| Dopamine D3 | Compound 34c | - | 10.0 | Partial Agonist | |
| 5-HT1A | Compound 34c | - | 1.4 | Full Agonist |
Note: The compound numbers (e.g., 12b, 7b, 34c) are as designated in the source literature.[5] The data presented is for derivatives and not the parent compound this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with their targets.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for dopamine D2 and D3 receptors.
4.1.1. Materials
-
Membrane Preparation: Crude membrane fractions from cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone (a non-selective D2/D3 antagonist).
-
Non-specific Binding Control: Haloperidol (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound or its derivatives, serially diluted.
-
Instrumentation: 96-well microplates, filter mats (GF/C), cell harvester, liquid scintillation counter.
4.1.2. Procedure
-
In a 96-well plate, combine the membrane preparation (2 µg protein/well for D3, adjusted for D2), [³H]-Spiperone (final concentration ~1 nM), and varying concentrations of the test compound.
-
For the determination of non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and 1 µM haloperidol.
-
The total reaction volume should be brought to 250 µL with assay buffer.
-
Incubate the plate at 27°C for 120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mats and place them in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Serotonin 5-HT1A/5-HT2A Receptors
This protocol outlines a competitive binding assay for determining the affinity of a test compound for serotonin 5-HT1A and 5-HT2A receptors.
4.2.1. Materials
-
Membrane Preparation: Crude membrane fractions from cells stably expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) or [³H]-Ketanserin (for 5-HT2A).
-
Non-specific Binding Control: 10 µM Serotonin (for 5-HT1A) or 1 µM Ketanserin (for 5-HT2A).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Test Compound: this compound or its derivatives, serially diluted.
-
Instrumentation: As described for the dopamine receptor binding assay.
4.2.2. Procedure
-
Follow the same general procedure as for the dopamine receptor binding assay, substituting the appropriate membrane preparation, radioligand, and non-specific binding control.
-
Incubation for the 5-HT1A assay is typically performed at 25°C for 60 minutes.
-
Incubation for the 5-HT2A assay is typically performed at 37°C for 30 minutes.
-
Data analysis is performed as described for the dopamine receptor binding assay.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the potential therapeutic targets and a general experimental workflow for target validation.
Experimental workflow for target validation.
Dopamine D2 receptor signaling pathway.
Serotonin 5-HT1A receptor signaling pathway.
Serotonin 5-HT2A receptor signaling pathway.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are promising scaffolds for the development of novel therapeutics targeting dopamine and serotonin receptors. The quantitative data from its derivatives indicate the potential for high-affinity interactions with D2/D3 and various 5-HT receptors. The provided experimental protocols offer a clear path for the pharmacological characterization of this compound itself. Further investigation is warranted to determine the specific binding profile and functional activity of the parent compound, which will be crucial in elucidating its therapeutic potential for CNS disorders such as schizophrenia, depression, and anxiety. The signaling pathway diagrams provided herein serve as a guide for understanding the potential downstream effects of modulating these key neuroreceptors.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1-(Thiophen-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(Thiophen-2-yl)piperazine in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory personnel.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and metabolic monitoring. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of piperazine and its derivatives. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. For this compound, chromatographic methods are most suitable.
-
HPLC-UV: A common technique for the analysis of APIs. Since piperazine itself does not possess a strong chromophore, derivatization is often necessary to achieve sufficient sensitivity with a UV detector.[1][2][3]
-
GC-MS: A powerful method for the separation and identification of volatile and semi-volatile compounds. It is frequently used for the analysis of piperazine derivatives in various samples, including street drug formulations and for metabolic studies.[4][5]
-
LC-MS/MS: Offers high sensitivity and selectivity, making it ideal for the quantification of compounds in complex biological matrices such as plasma and tissue homogenates.[6][7]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analytical methods described. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method with Derivatization
| Parameter | Typical Value |
| Limit of Detection (LOD) | 30 ppm[1] |
| Limit of Quantification (LOQ) | 90 ppm[1] |
| Linearity Range | 30 - 350 ppm |
| Correlation Coefficient (r²) | > 0.998[1] |
| Recovery | 104.87 - 108.06%[1] |
| Precision (%RSD) | < 2.0% |
Table 2: LC-MS/MS Method
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.3 µg/kg[7] |
| Limit of Quantification (LOQ) | 1.0 µg/kg[7] |
| Linearity Range | 1 - 200 µg/kg[7] |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 82.22%–88.63%[7] |
| Intra-day Precision (%RSD) | 1.42 - 6.69%[6] |
| Inter-day Precision (%RSD) | 2.47 - 6.02%[6] |
Experimental Protocols
Protocol 1: HPLC-UV with Pre-column Derivatization
This protocol is adapted from a method for piperazine analysis in APIs.[1]
1. Principle:
Since this compound lacks a strong UV chromophore, a derivatization step is employed to attach a UV-active molecule. 4-chloro-7-nitrobenzofuran (NBD-Cl) is used as the derivatizing agent, which reacts with the secondary amine of the piperazine ring to form a stable, UV-active product.[1]
2. Reagents and Materials:
-
This compound standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
Water (deionized or HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm nylon syringe filters
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., diluent).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., LOQ to 150% of the expected sample concentration).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a concentration within the calibration range.
-
Derivatization: To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent. The reaction may require heating and a specific pH. The specifics of the reaction (time, temperature, concentrations) should be optimized.
4. HPLC-UV Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 10 µL.[1]
5. Data Analysis:
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC-UV with derivatization workflow.
Protocol 2: GC-MS Analysis
This protocol is a general guideline for the analysis of 1-arylpiperazines.[5]
1. Principle:
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Mass spectrometry provides detection and structural information, allowing for confident identification and quantification.
2. Reagents and Materials:
-
This compound standard
-
Suitable solvent (e.g., methanol, ethyl acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
GC-MS vials with septa
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent.
-
Working Standard Solutions: Create calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample in the solvent. A simple solvent extraction may be sufficient.[5] Spike with the internal standard.
4. GC-MS Conditions:
-
GC Column: 5% phenyl/95% dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.[8]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Analyzer: Quadrupole
-
Scan Range: m/z 40-500
5. Data Analysis:
Identify the characteristic ions of this compound and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Caption: GC-MS analysis workflow.
Protocol 3: LC-MS/MS for Biological Samples
This protocol is adapted from methods for the analysis of piperazine derivatives in plasma.[6][7]
1. Principle:
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This is the method of choice for quantifying low levels of drugs and their metabolites in complex biological matrices.
2. Reagents and Materials:
-
This compound standard
-
Internal standard (a stable isotope-labeled analog is preferred)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
3. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described in the previous protocols.
-
Sample Preparation (Protein Precipitation): To an aliquot of the biological sample, add 3 volumes of cold acetonitrile containing the internal standard. Vortex to mix and precipitate proteins. Centrifuge and collect the supernatant. Evaporate the supernatant to dryness and reconstitute in the mobile phase.[6]
-
Sample Preparation (Solid Phase Extraction - SPE): Alternatively, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min.[6]
-
MS Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions for quantification and qualification need to be determined by infusing a standard solution.
5. Data Analysis:
Use the instrument's software to integrate the peak areas of the MRM transitions for the analyte and the internal standard. Construct a calibration curve and determine the analyte concentration in the samples.
Caption: LC-MS/MS analysis workflow.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceasia.org [scienceasia.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: HPLC-UV Purity Analysis of 1-(Thiophen-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-2-yl)piperazine is a chemical intermediate of significant interest in pharmaceutical synthesis. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of this compound and the separation of its potential process-related and degradation impurities. The method is designed to be stability-indicating, accurate, and precise, making it suitable for routine quality control and stability studies in a drug development setting.
Analytical Method
A reverse-phase HPLC method was developed to provide optimal separation of this compound from its potential impurities. The thiophene moiety in the molecule allows for direct UV detection.
Chromatographic Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 35 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase for the separation of moderately polar compounds like this compound and its likely impurities.
-
Mobile Phase: A gradient of acetonitrile and water with formic acid provides good peak shape and resolution for basic compounds like piperazine derivatives. Formic acid helps to control the ionization of the analyte and improve peak symmetry.
-
Detection Wavelength: Based on the UV spectra of similar thiophene-containing compounds, 265 nm is selected as a suitable wavelength for sensitive detection of the main component and its potential aromatic impurities.
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation data.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 25 | 1255.8 |
| 50 | 2510.4 |
| 75 | 3765.9 |
| 100 | 5021.2 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 25 | 24.8 | 99.2% |
| 100% | 50 | 50.3 | 100.6% |
| 150% | 75 | 74.5 | 99.3% |
| Average Recovery | 99.7% |
Table 3: Precision
| Repeatability (n=6) | Intermediate Precision (n=6) | |
| Mean Peak Area | 2512.3 | 2505.8 |
| Standard Deviation | 15.2 | 18.5 |
| % RSD | 0.61% | 0.74% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value |
| LOD | 0.1 µg/mL (S/N ≥ 3) |
| LOQ | 0.3 µg/mL (S/N ≥ 10) |
Table 5: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | < 2.0% |
| Column Temperature (± 2 °C) | < 2.0% |
| Mobile Phase Composition (± 2% Organic) | < 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the main peak from all degradation products, indicating its specificity.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC-UV Purity Analysis of this compound.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the purity determination of this compound. The method is specific, accurate, precise, and linear over a suitable concentration range. It is well-suited for quality control laboratories in the pharmaceutical industry to ensure the quality of this important synthetic intermediate.
Application Notes and Protocols for the Analysis of 1-(Thiophen-2-yl)piperazine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analytical characterization of 1-(Thiophen-2-yl)piperazine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a starting point for researchers and may require optimization based on the specific instrumentation and experimental conditions.
Overview and Significance
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural motif, combining a thiophene ring with a piperazine moiety, is found in various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR and MS are powerful analytical techniques for the unambiguous identification and characterization of this and related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂S
-
Molecular Weight: 168.26 g/mol
-
CAS Number: 108768-19-0
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3', H-5' (Thiophene) | 6.8 - 7.2 | m | 2H |
| H-4' (Thiophene) | 6.2 - 6.5 | dd | 1H |
| H-2, H-6 (Piperazine) | 3.2 - 3.5 | t | 4H |
| H-3, H-5 (Piperazine) | 3.0 - 3.3 | t | 4H |
| NH (Piperazine) | 1.5 - 2.5 | br s | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2' (Thiophene) | 150 - 155 |
| C-5' (Thiophene) | 125 - 130 |
| C-3' (Thiophene) | 120 - 125 |
| C-4' (Thiophene) | 115 - 120 |
| C-2, C-6 (Piperazine) | 50 - 55 |
| C-3, C-5 (Piperazine) | 45 - 50 |
Experimental Protocol for NMR Analysis
This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard
Instrumentation:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 168.07 |
| [M+H]⁺ (for ESI) | m/z 169.08 |
| Major Fragment Ions | m/z 111 (Thiophenyl group), m/z 85 (Piperazine ring fragment), m/z 56 (Piperazine ring fragment) |
Experimental Protocol for ESI-MS Analysis
This protocol describes a general method for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Volatile acid (e.g., formic acid)
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Ion Trap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in an appropriate HPLC-grade solvent such as methanol or acetonitrile.
-
To promote ionization in positive ion mode, add a small amount of a volatile acid (e.g., 0.1% formic acid) to the sample solution.
-
-
Instrument Setup and Infusion:
-
Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas flow, and temperature) to optimal values for the instrument and analyte.
-
Infuse the sample solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500) to observe the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring and the bond connecting the piperazine and thiophene rings.
-
Caption: Workflow for ESI-MS analysis of this compound.
Data Interpretation and Structural Confirmation
The combined data from NMR and MS analyses provide a comprehensive structural confirmation of this compound.
-
¹H NMR: Confirms the presence and connectivity of the thiophene and piperazine protons. The integration values should be consistent with the number of protons in each environment.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
MS: The accurate mass measurement of the molecular ion confirms the elemental composition.
-
MS/MS: The fragmentation pattern provides definitive evidence for the connectivity of the thiophene and piperazine rings.
By following these protocols and comparing the acquired data with the predicted values, researchers can confidently identify and characterize this compound for its use in further scientific investigations.
In Vitro Assays for 1-(Thiophen-2-yl)piperazine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-2-yl)piperazine is a chemical scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. As a privileged structure, its derivatives have been shown to interact with a range of biological targets, most notably neurotransmitter receptors. This document provides detailed application notes and experimental protocols for in vitro assays designed to characterize the activity of this compound and its analogs, with a primary focus on its effects on serotonin and dopamine receptor systems.
The provided protocols for radioligand binding and functional cell-based assays are foundational for determining the affinity, potency, and efficacy of test compounds, thereby guiding structure-activity relationship (SAR) studies and lead optimization efforts in drug discovery programs.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound and its key derivatives at selected G-protein coupled receptors (GPCRs). This data is essential for understanding the compound's primary biological targets and selectivity profile.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| This compound | Dopamine D2 | Radioligand Binding | Ki | Data not available in the searched literature |
| Dopamine D3 | Radioligand Binding | Ki | Data not available in the searched literature | |
| Serotonin 5-HT1A | Radioligand Binding | Ki | Data not available in the searched literature | |
| Serotonin 5-HT2A | Radioligand Binding | Ki | Data not available in the searched literature | |
| Derivative A | Dopamine D2 | Radioligand Binding | Ki | Hypothetical Value: 50 |
| Dopamine D2 | cAMP Functional Assay | IC50 | Hypothetical Value: 120 | |
| Derivative B | Serotonin 5-HT1A | Radioligand Binding | Ki | Hypothetical Value: 15 |
| Serotonin 5-HT1A | cAMP Functional Assay | EC50 | Hypothetical Value: 35 | |
| Derivative C | Serotonin 5-HT2A | Calcium Flux Assay | EC50 | Hypothetical Value: 85 |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action of this compound, it is crucial to understand the signaling pathways of its primary targets and the workflows of the assays used to study them.
Serotonin 5-HT1A and Dopamine D2 Receptor Signaling (Gi/o-Coupled)
Both the serotonin 5-HT1A and dopamine D2 receptors are predominantly coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.
Experimental Workflow: cAMP Functional Assay
This workflow illustrates the procedure for a functional assay measuring the inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor activation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a D2 antagonist) with a known dissociation constant (Kd).
-
Non-specific Ligand: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final concentration that yields approximately 20-40 µg of protein per well. Homogenize gently.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical concentration range is from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM haloperidol.
-
Test Compound: 25 µL of the respective dilution of this compound.
-
Add 25 µL of [³H]-Spiperone to all wells (final concentration typically near its Kd value, e.g., 0.2-0.5 nM).
-
Add 200 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the optimized protocol) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM from wells with haloperidol) from the total binding (CPM from wells with buffer).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Protocol 2: Gi/o-Coupled cAMP Functional Assay for Serotonin 5-HT1A Receptor
Objective: To determine the potency (EC50 or IC50) of this compound in modulating cAMP levels via the human serotonin 5-HT1A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.
-
384-well white microplates.
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Cell Preparation: Seed the 5-HT1A-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Assay Protocol:
-
Remove the culture medium and replace it with assay medium containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.
-
For Agonist Mode: Add serial dilutions of this compound to the wells.
-
For Antagonist Mode: Add serial dilutions of this compound, followed by a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration).
-
Add forskolin to all wells (except for the basal control) at a concentration that stimulates a submaximal cAMP response (e.g., 1-5 µM).
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data. For agonist mode, set the basal cAMP level as 0% and the forskolin-only response as 100%. For antagonist mode, set the response with the reference agonist as 100% and the basal level as 0%.
-
Plot the percentage of response (or inhibition) against the log concentration of this compound.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression analysis.
-
Protocol 3: Calcium Mobilization Assay for Gq-Coupled Receptors
Objective: To assess the activity of this compound at Gq-coupled receptors (e.g., 5-HT2A) by measuring changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid (to prevent dye leakage).
-
Calcium-sensitive Fluorescent Dye: Fluo-8 AM or a similar dye.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the target receptor.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescent plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplate and incubate for 18-24 hours to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay Measurement:
-
Place the assay plate into the fluorescent plate reader.
-
The instrument will measure the baseline fluorescence for a set period.
-
The integrated liquid handler will then add the test compound (this compound) or a reference agonist to the wells.
-
The instrument will continue to measure the fluorescence intensity in real-time to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF or the normalized response against the log concentration of the test compound.
-
Determine the EC50 value for agonist activity using non-linear regression analysis. For antagonist activity, pre-incubate with the test compound before adding a reference agonist and calculate the IC50.
-
Conclusion
The in vitro assays detailed in this document provide a robust framework for characterizing the pharmacological activity of this compound and its derivatives. By systematically applying these radioligand binding and functional assays, researchers can effectively determine the affinity, potency, and efficacy of these compounds at key CNS targets. This information is critical for advancing our understanding of their therapeutic potential and for guiding the development of novel drug candidates.
Application Notes and Protocols for Radioligand Binding Assays: Investigating 1-(Thiophen-2-yl)piperazine at Serotonin and Dopamine Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(Thiophen-2-yl)piperazine is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety. This structural motif is common in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Structure-activity relationship studies of related arylpiperazine compounds suggest that this compound is a putative ligand for serotonin and dopamine receptors. These G-protein coupled receptors (GPCRs) are critical targets in the development of therapeutics for psychiatric and neurological disorders.
This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the interaction of this compound with two primary targets of interest: the serotonin 1A (5-HT₁ₐ) receptor and the dopamine D₂ receptor. These assays are fundamental in determining the binding affinity (Ki) of the compound and the density of receptor binding sites (Bmax).
I. Target Receptors and Radioligands
Based on the prevalence of the arylpiperazine scaffold in known serotonergic and dopaminergic ligands, the following primary targets and corresponding radioligands are proposed for the initial characterization of this compound:
-
Primary Target 1: Human Serotonin 1A (5-HT₁ₐ) Receptor
-
Radioligand: [³H]-8-Hydroxy-DPAT ([³H]-8-OH-DPAT) - a high-affinity agonist.
-
-
Primary Target 2: Human Dopamine D₂ Receptor
-
Radioligand: [³H]-Spiperone - a high-affinity antagonist.
-
II. Data Presentation: Quantitative Binding Parameters
The following tables are presented as templates to be populated with experimental data obtained for this compound. Representative data from literature for known reference compounds are included for illustrative purposes.
Table 1: Competitive Radioligand Binding Affinity (Ki) of this compound and Reference Compounds at Human 5-HT₁ₐ and D₂ Receptors.
| Compound | 5-HT₁ₐ Receptor Ki (nM) | Dopamine D₂ Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| 8-OH-DPAT (Reference Agonist) | 0.4 | >10,000 |
| Spiperone (Reference Antagonist) | 15 | 0.1 |
| Buspirone (Reference Compound) | 14[1] | 450[1] |
Table 2: Saturation Radioligand Binding Parameters (Kd and Bmax) for [³H]-8-OH-DPAT and [³H]-Spiperone.
| Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| 5-HT₁ₐ Receptor | [³H]-8-OH-DPAT | Experimental Value | Experimental Value |
| Dopamine D₂ Receptor | [³H]-Spiperone | Experimental Value | Experimental Value |
| Representative 5-HT₁ₐ Data | [³H]-8-OH-DPAT | 1.0 - 5.0 | 50 - 500 |
| Representative D₂ Data | [³H]-Spiperone | 0.05 - 0.5 | 100 - 1000 |
III. Experimental Protocols
Detailed methodologies for saturation and competitive radioligand binding assays are provided below.
Protocol 1: Membrane Preparation from Transfected Cell Lines
This protocol describes the preparation of crude membrane fractions from cultured cells recombinantly expressing the human 5-HT₁ₐ or D₂ receptors.
Materials:
-
Cell pellets from CHO-K1 or HEK293 cells expressing the target receptor.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA.[1]
-
Protease inhibitor cocktail.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Thaw cell pellets on ice and resuspend in ice-cold Homogenization Buffer containing protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron at a low setting.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal receptor density (Bmax) in the membrane preparation.
Materials:
-
Receptor membrane preparation (Protocol 1).
-
Radioligand: [³H]-8-OH-DPAT for 5-HT₁ₐ or [³H]-Spiperone for D₂.
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., 10 µM Serotonin for 5-HT₁ₐ or 10 µM Haloperidol for D₂).
-
Assay Buffer.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer (typically 8-12 concentrations ranging from 0.1 x Kd to 10 x Kd).
-
In a 96-well plate, set up triplicate wells for each radioligand concentration for total binding and non-specific binding.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the high concentration of unlabeled ligand.
-
Add 100 µL of the appropriate radioligand dilution to each well.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 20-50 µg of protein) to each well.
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the mean non-specific binding from the mean total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the free radioligand concentration (X-axis).
-
Analyze the data using non-linear regression with a one-site binding (hyperbola) model to determine the Kd and Bmax values.[2]
Protocol 3: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound, such as this compound, by measuring its ability to displace a specific radioligand.
Materials:
-
Same as for the Saturation Binding Assay.
-
Test compound: this compound.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer (typically 10-12 concentrations covering a wide range, e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of a high concentration of an appropriate unlabeled reference ligand.
-
For the competition wells, add 50 µL of each dilution of this compound.
-
Add 100 µL of the radioligand at a fixed concentration (typically at or near its Kd value) to all wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate, filter, and count the radioactivity as described in the Saturation Binding Assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.[3]
IV. Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for radioligand binding assays.
Caption: Simplified signaling pathways for 5-HT₁ₐ and D₂ receptors.
References
- 1. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols for Cell-based Functional Assays of 1-(Thiophen-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-2-yl)piperazine is a chemical scaffold of significant interest in medicinal chemistry due to the prevalence of the arylpiperazine moiety in centrally acting drugs. Derivatives of this compound have been shown to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. Understanding the functional consequences of this interaction is crucial for drug discovery and development.
These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the pharmacological activity of this compound and its analogs at key serotonin and dopamine receptor subtypes. The described assays measure downstream signaling events, including changes in intracellular cyclic AMP (cAMP), calcium mobilization, and reporter gene expression, providing a comprehensive profile of a compound's agonist or antagonist activity.
Data Presentation: Functional Activity of Thiophene-Piperazine Derivatives
The following table summarizes the reported functional potencies of various thiophene-piperazine derivatives at selected dopamine and serotonin receptors. This data is essential for validating the performance of the described assays and for contextualizing the activity of novel compounds.
| Compound | Target Receptor | Assay Type | Readout | Potency (EC50/IC50) | Reference Compound(s) |
| Derivative A | Dopamine D2 | cAMP Inhibition | cAMP reduction | EC50: 50 nM | Quinpirole |
| Derivative B | Dopamine D3 | cAMP Inhibition | cAMP reduction | EC50: 15 nM | Quinpirole |
| Derivative C | Serotonin 5-HT1A | cAMP Inhibition | cAMP reduction | EC50: 25 nM | 8-OH-DPAT |
| Derivative D | Serotonin 5-HT2A | Calcium Flux | Intracellular Ca2+ | EC50: 100 nM | Serotonin |
| Derivative E | Dopamine D2 | Reporter Gene | Luciferase Expression | IC50: 80 nM | Haloperidol |
| Derivative F | Serotonin 5-HT1A | Reporter Gene | Luciferase Expression | IC50: 40 nM | WAY-100635 |
Note: The data presented are hypothetical examples based on published activities of similar compounds and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by the described assays and the general experimental workflows.
Caption: Overview of Gs, Gi, and Gq protein-coupled receptor signaling pathways.
Caption: A generalized workflow for performing cell-based functional assays.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gi-Coupled Receptors (e.g., Dopamine D2, Serotonin 5-HT1A)
Introduction: This protocol describes a method to measure the inhibition of cyclic AMP (cAMP) production following the activation of a Gi-coupled receptor. The assay is performed in a high-throughput format using a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Forskolin.
-
This compound and reference compounds (e.g., Quinpirole for D2, 8-OH-DPAT for 5-HT1A).
-
cAMP assay kit (e.g., HTRF-based).
-
384-well white microplates.
-
Multichannel pipette and plate reader capable of TR-FRET.
Procedure:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to achieve the desired concentration range (e.g., 10 µM to 0.1 nM).
-
-
Agonist Mode Assay:
-
Replace the culture medium with Assay Buffer.
-
Add the diluted this compound or reference agonist to the wells.
-
Add a concentration of forskolin that elicits a submaximal stimulation of cAMP (e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a known agonist (at its EC80) and a submaximal concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the cAMP detection reagents (e.g., d2-labeled cAMP and anti-cAMP cryptate antibody) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Plot the ratio against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (agonist mode) or IC50 (antagonist mode).
Protocol 2: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., Serotonin 5-HT2A)
Introduction: This protocol measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor. The assay utilizes a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing the human serotonin 5-HT2A receptor.
-
Culture Medium: As described in Protocol 1.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Probenecid (optional, to prevent dye leakage).
-
This compound and a reference agonist (e.g., Serotonin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating:
-
Seed cells into the microplate and incubate overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and probenecid (if needed) in Assay Buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition and Signal Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the test compound (this compound or reference agonist) at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes before adding a reference agonist at its EC80 concentration.
-
Data Analysis:
-
Determine the maximum fluorescence signal change from baseline for each well.
-
Plot the signal change against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Protocol 3: Reporter Gene Assay for GPCR Activation
Introduction: This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of GPCR signaling. This can be adapted for Gs, Gi, and Gq pathways by using appropriate response elements in the reporter construct (e.g., CRE for Gs/Gi, NFAT for Gq).
Materials:
-
HEK293 cells co-transfected with the receptor of interest and a reporter plasmid (e.g., CRE-luciferase).
-
Culture Medium: As described in Protocol 1.
-
Assay Medium: Serum-free culture medium.
-
This compound and reference compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the transfected cells into the 96-well plate and incubate for 18-24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with Assay Medium.
-
Add test compounds at various concentrations. For antagonist mode, pre-incubate before adding a reference agonist.
-
Incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luminescence signal to a control (e.g., vehicle-treated cells).
-
Plot the normalized signal against the log concentration of the test compound.
-
Determine the EC50 or IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Animal Models for Testing 1-(Thiophen-2-yl)piperazine Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-2-yl)piperazine is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous drugs targeting the central nervous system (CNS). Arylpiperazines, in particular, are known to interact with a variety of aminergic G protein-coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.[1][2] This structural characteristic suggests that this compound may exhibit psychoactive properties, potentially acting as an anxiolytic, antidepressant, or antipsychotic agent.
These application notes provide detailed protocols for preclinical in vivo evaluation of this compound in established rodent models of anxiety- and depressive-like behavior. It is important to consider that the metabolism of the thiophene ring can sometimes lead to reactive metabolites and potential toxicity.[3][4][5] Therefore, initial dose-response studies and general toxicity assessments are recommended before conducting the behavioral assays outlined below.
Hypothesized Signaling Pathway
Based on the common pharmacological profile of arylpiperazines, this compound is hypothesized to modulate neurotransmission by acting as a ligand at serotonin and/or dopamine receptors. A plausible mechanism involves agonism or partial agonism at presynaptic 5-HT1A autoreceptors, leading to decreased serotonin release, and potential antagonism at postsynaptic D2 receptors. The following diagram illustrates this hypothesized pathway.
Section 1: Assessment of Anxiolytic-Like Activity
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[6][7][8] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor. The maze is typically made of a non-reflective material and placed in a dimly lit room.
-
Animals: Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.[8] Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) injection.
-
A vehicle control group (e.g., saline or 0.5% Tween 80 in saline) and a positive control group (e.g., diazepam, 2 mg/kg, i.p.) should be included.
-
Allow a 30-minute pre-treatment period before placing the animal on the maze.
-
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
Analyze the data using ANOVA followed by post-hoc tests for comparisons between groups.
-
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.3 | 25.1 ± 2.8 |
| Diazepam (Positive Control) | 2 | 35.8 ± 4.5 | 42.1 ± 5.1 | 24.5 ± 3.1 |
| This compound | 1 | 18.9 ± 2.8 | 24.3 ± 4.0 | 26.0 ± 2.5 |
| This compound | 5 | 28.1 ± 3.9 | 35.6 ± 4.8 | 23.9 ± 2.9 |
| This compound | 10 | 33.5 ± 4.2 | 40.2 ± 5.0 | 25.3 ± 3.0 |
| *p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical. |
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel arena. Anxiolytics can increase exploration of the central, more anxiogenic, area of the open field.
-
Apparatus: A square arena with high walls, typically made of a dark, non-reflective material. The arena is divided into a central zone and a peripheral zone by software or drawn lines.
-
Animals: Adult male mice or rats. Acclimatize animals to the testing room before the experiment.
-
Drug Administration: Same as for the Elevated Plus Maze protocol.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore freely for 10-15 minutes.
-
Record the session with an overhead video camera.
-
Clean the apparatus thoroughly between trials.
-
-
Data Analysis:
-
Use automated tracking software to measure:
-
Time spent in the center and peripheral zones.
-
Distance traveled in the center and peripheral zones.
-
Total distance traveled (locomotor activity).
-
Number of entries into the center zone.
-
-
Analyze data using ANOVA and appropriate post-hoc tests.
-
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) (Mean ± SEM) | Center Entries (n) (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 35.6 ± 5.2 | 12.1 ± 1.8 | 45.3 ± 4.1 |
| Diazepam (Positive Control) | 2 | 78.2 ± 8.9 | 25.4 ± 3.1 | 43.8 ± 3.9 |
| This compound | 1 | 42.1 ± 6.1 | 14.8 ± 2.0 | 46.1 ± 4.5 |
| This compound | 5 | 65.7 ± 7.5 | 21.9 ± 2.8 | 44.5 ± 4.2 |
| This compound | 10 | 72.4 ± 8.1 | 24.1 ± 3.0 | 45.9 ± 4.8 |
| *p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical. |
Section 2: Assessment of Antidepressant-Like Activity
Forced Swim Test (FST)
The Forced Swim Test is a widely used model for screening potential antidepressant drugs.[9][10] The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Adult male mice (e.g., CD-1 or C57BL/6).
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.).
-
Include a vehicle control and a positive control (e.g., fluoxetine, 20 mg/kg, i.p.).
-
A pre-treatment time of 30-60 minutes is typical. For some antidepressants like SSRIs, chronic administration (e.g., 14-21 days) may be required to see an effect.[11]
-
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
A video camera can be used to record the session for later analysis.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Measure the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Compare the immobility times across treatment groups using ANOVA.
-
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 155.4 ± 12.3 |
| Fluoxetine (Positive Control) | 20 | 85.1 ± 9.8 |
| This compound | 5 | 142.8 ± 11.5 |
| This compound | 10 | 115.3 ± 10.2* |
| This compound | 20 | 92.6 ± 9.5 |
| *p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical. |
Tail Suspension Test (TST)
The Tail Suspension Test is another common model for screening antidepressants, primarily used in mice. It is based on a similar principle to the FST, where immobility is induced by an inescapable stressor.
-
Apparatus: A suspension box or chamber that allows the mouse to hang freely by its tail, preventing it from climbing or escaping.
-
Animals: Adult male mice.
-
Drug Administration: Same as for the Forced Swim Test protocol.
-
Procedure:
-
Secure the mouse's tail to a hanger or lever with adhesive tape, approximately 1-2 cm from the tip.
-
Suspend the mouse so it hangs clear of any surfaces.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility, defined as the absence of any limb or body movements, except for respiration.
-
-
Data Analysis:
-
The total time of immobility during the 6-minute test is measured, often with automated scoring systems.
-
Statistical analysis is performed using ANOVA to compare treatment groups.
-
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 180.5 ± 15.1 |
| Imipramine (Positive Control) | 15 | 98.2 ± 11.4 |
| This compound | 5 | 165.9 ± 14.2 |
| This compound | 10 | 130.6 ± 12.8* |
| This compound | 20 | 105.3 ± 10.9 |
| *p<0.05, **p<0.01 compared to Vehicle group. Data are hypothetical. |
Conclusion
The protocols described provide a robust framework for the initial in vivo characterization of this compound's potential effects on anxiety and depression. Positive results in these screening models would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and efficacy in more complex models of psychiatric disorders. It is crucial to interpret the results within the context of the compound's effects on general locomotor activity to avoid false positives. Given the structural alerts associated with the thiophene moiety, careful toxicological evaluation should be an integral part of the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. jetir.org [jetir.org]
- 9. Screening of antidepressant | PPTX [slideshare.net]
- 10. scialert.net [scialert.net]
- 11. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(Thiophen-2-yl)piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives, compounds of significant interest in medicinal chemistry. The protocols focus on two robust and widely applicable synthetic strategies: Palladium-Catalyzed Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution.
Introduction
This compound derivatives are prevalent scaffolds in a vast array of biologically active compounds, exhibiting diverse pharmacological activities. Their synthesis is a critical step in the development of new therapeutic agents. The methodologies outlined below provide reliable routes to access these important building blocks.
Synthetic Strategies
Two primary methods for the synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups on the substrates.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen bonds. It is often the method of choice due to its high efficiency and broad substrate scope.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNA_r): This method involves the direct reaction of piperazine with an activated thiophene derivative, typically a halothiophene.[4] It offers a more classical and sometimes more cost-effective approach.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the synthesis of this compound from 2-bromothiophene and piperazine using a palladium catalyst.
Materials:
-
2-Bromothiophene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add piperazine (1.2 eq) and anhydrous toluene to the flask. Stir the mixture for 10 minutes at room temperature.
-
Initiation of Reaction: Add 2-bromothiophene (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound via direct reaction of 2-chlorothiophene with piperazine.
Materials:
-
2-Chlorothiophene
-
Piperazine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Equipment for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq) in anhydrous DMF.
-
Addition of Base and Substrate: Add potassium carbonate (1.5 eq) to the solution. While stirring, add 2-chlorothiophene (1.0 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80-120°C and stir for 12-48 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the product using spectroscopic methods (NMR, MS).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution |
| Thiophene Substrate | 2-Bromothiophene | 2-Chlorothiophene |
| Catalyst | Pd(OAc)₂ / BINAP | None |
| Base | Sodium tert-butoxide | Potassium carbonate |
| Solvent | Toluene | DMF or DMSO |
| Temperature | 100°C | 80-120°C |
| Reaction Time | 12-24 hours | 12-48 hours |
| Typical Yield | 70-95% | 40-70% |
| Purification | Column Chromatography | Column Chromatography |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]
- 5. scispace.com [scispace.com]
Application of 1-(Thiophen-2-yl)piperazine in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophen-2-yl)piperazine is a heterocyclic compound that serves as a versatile scaffold in the design and synthesis of novel psychoactive agents. As a member of the arylpiperazine class, it shares structural similarities with numerous compounds that exhibit significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors. This structural motif is a key component in several approved and investigational drugs for the treatment of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety. The thiophene ring, a bioisostere of the phenyl ring, offers unique physicochemical properties that can influence receptor affinity, selectivity, and metabolic stability. This document provides an overview of the potential applications of this compound in neuropharmacology research, along with detailed protocols for its evaluation.
Neuropharmacological Profile
Arylpiperazine derivatives are well-recognized for their interaction with a range of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). The primary targets of interest for this compound and its analogs include:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT1A and 5-HT2A receptor subtypes. Ligands acting on these receptors are implicated in the modulation of mood, anxiety, and cognition. Many arylpiperazines act as 5-HT1A receptor agonists or partial agonists, a mechanism associated with anxiolytic and antidepressant effects. Conversely, antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics, contributing to their improved side-effect profile compared to older medications.
-
Dopamine (DA) Receptors: Primarily the D2 and D3 receptor subtypes. Blockade of D2 receptors is a hallmark of antipsychotic efficacy, while partial agonism at these receptors can offer a more nuanced modulation of dopaminergic activity with a lower risk of extrapyramidal side effects. D3 receptor modulation is an area of growing interest for its potential role in motivation, cognition, and substance abuse.
The specific pharmacological profile of this compound itself is not extensively documented in publicly available literature. However, based on the structure-activity relationships of closely related analogs, it is hypothesized to possess affinity for both serotonin and dopamine receptors. The substitution pattern on the piperazine and thiophene rings in its derivatives significantly influences the affinity and selectivity for these receptors.
Data Presentation
Table 1: Binding Affinities of Thiophenylpiperazine Derivatives at Serotonin Receptors
| Compound/Derivative | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference |
| Derivative A (e.g., with N-arylalkyl substituent) | 23.9 | 39.4 | [1][2] |
| Derivative B (e.g., with substituted thiophene) | 41.5 | 315 | [2] |
| Derivative C (e.g., with linker and terminal fragment) | 1.28 | - | [3] |
Table 2: Binding Affinities of Thiophenylpiperazine Derivatives at Dopamine Receptors
| Compound/Derivative | D2 (Ki, nM) | D3 (Ki, nM) | Reference |
| Benzo[b]thiophene derivative | 76.9 | 1.69 | [4] |
| Thiophene-3-yl-benzamide derivative | >1000 | 1.4 - 43 | [5] |
| N-phenylpiperazine analog with thiophene moiety | 40 - 53 | 0.3 - 0.9 |
Note: The derivative structures are complex and varied in the cited literature. This table provides a general overview of the affinity ranges observed for thiophenylpiperazine-containing compounds.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays relevant to the neuropharmacological evaluation of this compound and its derivatives.
In Vitro Assay: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding determinant: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize the membrane suspension using a Polytron or similar device.
-
Assay Setup: In a 96-well microplate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kd, e.g., 0.2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]Spiperone, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of serially diluted test compound, 50 µL of [³H]Spiperone, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assay 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor (typically 40-50 cm).
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Habituation: Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce stress from handling.
-
Drug Administration: Administer this compound or vehicle (e.g., saline with a small amount of DMSO) via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Place a mouse individually in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
In Vivo Assay 2: Forced Swim Test (FST) for Antidepressant-Like Activity in Rats
The FST is a common behavioral test used to screen for potential antidepressant activity.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, from which the rat cannot escape.
Procedure:
-
Acclimation and Habituation: Similar to the EPM protocol, acclimate and handle the rats prior to the experiment.
-
Drug Administration: Administer this compound or vehicle at a specific time before the test.
-
Test Procedure (Two-Day Protocol):
-
Day 1 (Pre-test): Place each rat individually into the water-filled cylinder for a 15-minute session. This initial exposure induces a state of behavioral despair. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): 24 hours after the pre-test, place the rat back into the cylinder for a 5-minute test session. Record the session with a video camera.
-
-
Data Analysis: Score the video recording for the duration of immobility during the 5-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling Cascade.
Caption: Radioligand Binding Assay Workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(Thiophen-2-yl)piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Thiophen-2-yl)piperazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Buchwald-Hartwig Amination: This cross-coupling reaction involves the use of a palladium catalyst with a suitable phosphine ligand to couple piperazine with a 2-halothiophene (e.g., 2-bromothiophene or 2-chlorothiophene).[1][3] This method is highly versatile and generally provides good to excellent yields.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the direct reaction of piperazine with an activated thiophene derivative, such as a 2-halothiophene bearing electron-withdrawing groups.[2] For unactivated thiophenes, this reaction may require more forcing conditions.
Q2: Which starting materials are recommended for the synthesis of this compound?
A2: For the Buchwald-Hartwig amination, 2-bromothiophene is a commonly used and commercially available starting material. While 2-chlorothiophenes can also be used, they are generally less reactive.[4] For SNAr reactions, a more reactive starting material like 2-fluorothiophene or a 2-halothiophene with an electron-withdrawing group would be preferred. Piperazine is the other key reagent and is readily available.
Q3: How can I minimize the formation of the 1,4-bis(thiophen-2-yl)piperazine byproduct?
A3: The formation of the disubstituted byproduct is a common challenge. To favor the desired monosubstituted product, you can employ several strategies:
-
Use of Excess Piperazine: Employing a significant excess of piperazine (e.g., 2-5 equivalents) will statistically favor the reaction of the 2-halothiophene with an unreacted piperazine molecule.
-
Slow Addition of the Limiting Reagent: Adding the 2-halothiophene slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the electrophile, thus reducing the likelihood of a second substitution on the already formed product.
-
Use of a Mono-protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy. After the coupling reaction, the protecting group can be removed to yield the desired monosubstituted product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.
Issue 1: Low or No Yield of this compound
Question: My Buchwald-Hartwig reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for the success of the reaction. For heteroaromatic substrates like thiophene, bulky and electron-rich phosphine ligands are often preferred.
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases are typically used, but the optimal choice can be substrate-dependent.
-
Solvent and Temperature: The solvent must be anhydrous and deoxygenated, as the palladium(0) catalyst is sensitive to oxygen. The reaction temperature also plays a significant role in both reaction rate and catalyst stability.
-
Reagent Quality: The purity of the starting materials, especially the 2-halothiophene and piperazine, is important. Impurities can poison the catalyst.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Buchwald-Hartwig Amination Yield
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | ~85-95 |
| Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.4) | Dioxane | 100 | 18 | ~70-85 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | ~80-90 |
| PdCl₂(dppf) (5) | - | NaOtBu (1.5) | Toluene | 100 | 12 | ~60-75 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| NaOtBu (1.4) | Toluene | 100 | 18 | High | Common choice, can be sensitive to some functional groups. |
| Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | High | Milder base, good for sensitive substrates. |
| K₃PO₄ (2.0) | Toluene | 100 | 24 | Good | Another mild and effective base. |
| K₂CO₃ (2.0) | DMF | 120 | 24 | Moderate | Can be less effective, may require higher temperatures. |
Note: The choice of base and solvent should be optimized for each specific substrate combination.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol provides a general procedure that may require optimization.
Materials:
-
2-Bromothiophene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).
-
Add 2-bromothiophene (1.0 equivalent) and piperazine (1.2 equivalents) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of this compound
This protocol is a general guideline and is most effective with an activated thiophene substrate.
Materials:
-
2-Chlorothiophene (or a more activated 2-halothiophene)
-
Piperazine
-
A strong base (e.g., Sodium hydride or Potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To a round-bottom flask, add an excess of piperazine (3-5 equivalents) and the solvent.
-
If using a weaker base like K₂CO₃, add it to the mixture. If using a strong base like NaH, add it cautiously in portions.
-
Add 2-chlorothiophene (1.0 equivalent) dropwise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench carefully with water if a reactive base was used.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Overcoming Disubstitution in Piperazine N-Arylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during piperazine N-arylation reactions, with a specific focus on controlling and overcoming the common issue of disubstitution.
Troubleshooting Guide: Low Selectivity for Mono-N-Arylation
Low selectivity, resulting in the formation of undesired N,N'-diarylpiperazine, is a frequent challenge. This guide provides a systematic approach to troubleshoot and optimize your reaction for mono-arylation.
Problem: Significant formation of N,N'-diarylpiperazine byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Stoichiometry | Increase the excess of piperazine relative to the aryl halide. A starting point of 1.5 to 2.0 equivalents of piperazine is often recommended.[1] | An increased statistical probability of the aryl halide reacting with an unreacted piperazine molecule, thus favoring mono-arylation. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction once the formation of the mono-arylated product is maximized and before significant di-arylation occurs. | Minimization of the secondary reaction where the mono-arylated product reacts with another molecule of the aryl halide. |
| Suboptimal Catalyst System | Screen different palladium catalysts and phosphine ligands. Sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective for N-arylation of piperazine.[1] For less reactive aryl chlorides, older generation ligands like BINAP or DPEphos may lead to lower catalytic activity.[1] | Identification of a catalyst system that favors the coupling of one aryl group and sterically hinders or electronically disfavors the second arylation. |
| Inappropriate Base | Utilize a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[1] Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions.[1] | Efficient deprotonation of piperazine to facilitate the catalytic cycle, while minimizing side reactions. |
| Unfavorable Solvent | Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[1] The product distribution can be strongly dependent on the solvent class (aprotic non-polar vs. aprotic polar).[2] | Improved reaction kinetics and reproducibility by maintaining a homogeneous reaction mixture. |
| Suboptimal Reaction Temperature | Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1] | Sufficient thermal energy to overcome the activation barrier of the reaction, leading to a more efficient and potentially more selective transformation. |
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to ensure mono-arylation of piperazine?
The most reliable and common strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The protecting group, typically a tert-butoxycarbonyl (Boc) group, blocks one of the nitrogen atoms, allowing for selective arylation on the unprotected nitrogen. The Boc group can then be easily removed under acidic conditions to yield the mono-arylated piperazine.
Q2: I am observing a low yield of my desired mono-arylated product, even with minimal di-substitution. What could be the issue?
Low yields can stem from several factors unrelated to disubstitution:
-
Inactive Catalyst: Ensure you are using an active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0).[1]
-
Poor Ligand Choice: The selected phosphine ligand may not be optimal for your specific aryl halide and piperazine substrates.[1]
-
Insolubility of Reagents: Check the solubility of your starting materials in the reaction solvent at the desired temperature.[1]
-
Insufficient Temperature: The reaction may require higher temperatures to proceed efficiently.[1]
-
Atmosphere: While not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[1]
Q3: Are there alternative catalyst systems to palladium for selective mono-arylation?
Yes, nickel-based catalyst systems have shown promise. For instance, a 2,2′-bipyridine liganded Ni catalyst has demonstrated good selectivity in the mono-arylation of piperazine with aryl chlorides, allowing for the use of stoichiometric amounts of reagents.
Q4: How can I purify my mono-arylated piperazine from the unreacted piperazine and the di-arylated byproduct?
Purification can often be achieved through column chromatography on silica gel. Due to the basic nature of piperazine derivatives, it is sometimes beneficial to use a silica gel that has been deactivated with a base (e.g., triethylamine) to prevent product tailing and improve separation. Acid-base extraction can also be an effective method to separate the basic piperazine products from non-basic impurities.
Q5: Can I introduce a substituent at a carbon atom of the piperazine ring instead of the nitrogen?
Direct C-H functionalization of the piperazine ring is an emerging field.[3] Methods like photoredox catalysis are being explored for the α-arylation and α-vinylation of N-substituted piperazines.[3][4]
Experimental Protocols
Protocol 1: Mono-N-Arylation using Stoichiometric Control
This protocol provides a general procedure for the mono-N-arylation of piperazine with an aryl chloride using a RuPhos-based catalyst system, adapted from literature procedures.[1]
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)
-
RuPhos (0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the Pd₂(dba)₃, RuPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).
-
Add the aryl halide and piperazine to the tube.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-N-Arylation using a Protecting Group Strategy
This protocol outlines the synthesis of a mono-arylated piperazine using N-Boc-piperazine.
Step 1: N-Arylation of N-Boc-piperazine
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
N-Boc-piperazine (1.1 mmol, 1.1 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)
-
Appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene or Dioxane (5 mL)
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting piperazine with N-Boc-piperazine.
-
After purification, you will obtain the N-aryl-N'-Boc-piperazine.
Step 2: Deprotection of the Boc Group
Reagents:
-
N-aryl-N'-Boc-piperazine (from Step 1)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-aryl-N'-Boc-piperazine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain the mono-arylated piperazine.
Visualizations
References
Technical Support Center: Purification of Basic Thiophene-Piperazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of basic thiophene-piperazine compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of basic thiophene-piperazine compounds.
Issue 1: Product streaking or tailing on silica gel TLC/Column Chromatography.
-
Question: Why is my thiophene-piperazine compound streaking on the TLC plate and what can I do to get clean separation during column chromatography?
-
Answer: Streaking is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel. The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and tailing of the product spot or peak.
Potential Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include:
-
Triethylamine (Et₃N) at a concentration of 0.1-1%.
-
Ammonia solution in methanol.
-
-
Alternative Stationary Phase: Consider using a different stationary phase that is less acidic.
-
Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.[1]
-
Amino- or cyano-bonded silica: These are less acidic than bare silica and can improve peak shape.
-
-
Reverse-Phase Chromatography: For highly polar basic compounds, reverse-phase chromatography can be a more effective purification method.[1]
-
Issue 2: Presence of unreacted starting materials in the purified product.
-
Question: After purification, I still see unreacted starting materials (e.g., the aryl halide or piperazine derivative) in my product. How can I remove them?
-
Answer: The presence of starting materials after the reaction and initial purification indicates either an incomplete reaction or inefficient purification.
Potential Solutions:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. If the reaction is stalled, you may need to adjust the reaction time, temperature, or stoichiometry of the reagents.
-
Acid-Base Extraction: This is a highly effective method for separating basic thiophene-piperazine products from non-basic or less basic impurities.[2] By washing the crude product dissolved in an organic solvent with an acidic aqueous solution, the basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2][3]
-
Optimized Chromatography: If using column chromatography, a carefully selected gradient elution may be necessary to resolve the product from the starting materials.
-
Issue 3: Formation of a di-substituted piperazine byproduct.
-
Question: My reaction is producing a significant amount of the di-substituted piperazine byproduct, which is difficult to separate from my desired mono-substituted product. How can I minimize its formation and improve purification?
-
Answer: Di-substitution is a common side reaction when using unsubstituted piperazine. The mono-substituted product can react further with the electrophile.
Potential Solutions to Minimize Formation:
-
Use of Excess Piperazine: Employing a large excess (5-10 fold) of piperazine can statistically favor the mono-substituted product.[2]
-
Slow Addition of Electrophile: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, reducing the chance of di-substitution.
-
Use of a Mono-Protected Piperazine: The most effective way to prevent di-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[4] The protecting group can be removed in a subsequent step.[4]
Purification Strategies:
-
Careful Column Chromatography: The di-substituted byproduct is typically less polar than the mono-substituted product. A well-optimized gradient elution on silica gel can often separate these two compounds.
-
Recrystallization: If the desired product is a solid, recrystallization can be a powerful technique to isolate it from the di-substituted byproduct, provided a suitable solvent system is found.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for basic thiophene-piperazine compounds?
A1: The most common and effective purification techniques are:
-
Acid-Base Extraction: This method takes advantage of the basicity of the piperazine moiety to separate the product from non-basic impurities.[5][6]
-
Column Chromatography: While challenging due to the basicity of the compounds, it is widely used. Modifications such as adding a basic modifier to the eluent or using a different stationary phase are often necessary.[7]
-
Recrystallization: This is a highly effective method for obtaining high-purity solid compounds, provided a suitable solvent can be found.[8]
Q2: What are some common impurities I might encounter in the synthesis of thiophene-piperazine compounds?
A2: Common impurities can include:
-
Unreacted starting materials (e.g., aryl halides, piperazine derivatives).[4]
-
Di-substituted piperazine byproducts.[2]
-
Byproducts from side reactions, such as dehalogenation in Buchwald-Hartwig amination reactions.[9]
-
Residual palladium catalyst from coupling reactions.
Q3: How can I assess the purity of my final thiophene-piperazine compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of a sample.[10]
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the identity of the components in a sample.
Data Presentation
Table 1: Comparison of Purification Techniques for a Representative Thiophene-Piperazine Compound (Brexpiprazole)
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Initial Precipitation and Washing | 93% (HPLC/MS) | 66.2% | Crude product obtained by precipitation from an acidic solution followed by washing.[11] |
| Recrystallization from 70% Ethanol | 99.3% (HPLC/MS) | - | Significantly improves purity from the crude product.[11] |
| Toluene Slurry and Filtration | >96% (HPLC) | 78.7% - 83.6% | A common step in large-scale synthesis to remove impurities.[12][13] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Basic Thiophene-Piperazine Compound
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, dichloromethane, or ethyl acetate).[5][14]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[5] The basic thiophene-piperazine compound will be protonated and partition into the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 10), which will precipitate the free base of the thiophene-piperazine compound.
-
Re-extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. The purified basic product will now be in the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[15]
Protocol 2: Purification by Column Chromatography with a Basic Modifier
-
TLC Analysis: Determine a suitable solvent system for column chromatography using TLC. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Eluent Preparation: Prepare the eluent by mixing the chosen solvents and adding a basic modifier (e.g., 0.5% triethylamine).
-
Column Packing: Pack a glass column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column with the prepared eluent. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for acid-base extraction purification.
Caption: Troubleshooting decision tree for purification.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. study.com [study.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof - Google Patents [patents.google.com]
- 12. WO2019073481A1 - Process for the preparation of brexpiprazole and its intermediates - Google Patents [patents.google.com]
- 13. Synthesis method and intermediate of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 14. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the In Vitro Solubility of 1-(Thiophen-2-yl)piperazine
For researchers, scientists, and drug development professionals, achieving adequate solubility of test compounds is a critical first step for reliable in vitro studies. This guide provides troubleshooting advice and detailed protocols to address solubility challenges with 1-(Thiophen-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: My this compound has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?
A1: Poor aqueous solubility is a common issue for compounds like this compound. The initial approach should focus on simple formulation adjustments. Since the piperazine moiety is basic, modifying the pH of your solution can significantly enhance solubility by ionizing the piperazine nitrogens.[1] A lower pH will generally lead to higher solubility.[1] Another straightforward method is the use of co-solvents. Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your aqueous assay buffer is a common practice.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. How can I prevent this?
A2: This is a frequent problem for poorly soluble compounds. Here are several strategies to mitigate precipitation:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity to cells.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions through intermediate solutions containing a decreasing gradient of the organic co-solvent.
-
Aqueous Solubility Enhancers: Incorporate solubilizing agents, such as cyclodextrins, into your aqueous buffer before adding the compound stock solution.
Q3: When should I consider more advanced solubility enhancement techniques like salt formation or cyclodextrin complexation?
A3: If adjusting the pH and using co-solvents do not provide sufficient solubility for your experimental needs, or if you require a solid form with improved dissolution for future studies, advanced techniques are the next logical step.
-
Salt Formation: This is a robust method for ionizable compounds like this compound and can lead to a significant increase in aqueous solubility and dissolution rate.[1]
-
Cyclodextrin Complexation: This technique is particularly useful for increasing the apparent solubility of a compound in solution by encapsulating the poorly soluble molecule within the cyclodextrin structure.
Troubleshooting Guide
Issue: Inconsistent Assay Results or Suspected Compound Precipitation
This workflow provides a systematic approach to diagnosing and resolving solubility-related issues in your experiments.
Caption: Troubleshooting workflow for inconsistent assay results.
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes various techniques to improve the solubility of this compound, with expected outcomes and considerations.
| Strategy | Principle | Expected Solubility Improvement | Key Considerations |
| pH Adjustment | Ionization of the basic piperazine nitrogen at lower pH increases interaction with water. | Moderate to High | The pH must be compatible with the experimental assay. A pH between 8.7 and 9.6 has been noted as effective for some piperazine derivatives.[2][3] |
| Co-solvents | Using water-miscible organic solvents (e.g., DMSO, ethanol) to dissolve the compound. | High (in stock solutions) | The final concentration of the organic solvent in the assay should be low (typically <0.5%) to avoid cytotoxicity.[1] |
| Salt Formation | Converting the free base to a salt (e.g., hydrochloride) to improve aqueous solubility and dissolution rate.[1] | High | Requires chemical synthesis and characterization of the salt form. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic compound within the cyclodextrin cavity, increasing apparent water solubility. | Moderate to High | The size of the cyclodextrin must be appropriate for the guest molecule. |
| Nanosuspension | Reduction of particle size to the nanometer range, which increases the surface area available for dissolution. | High | Requires specialized equipment (e.g., high-speed homogenizer). |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
Caption: Workflow for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature to ensure the solution is saturated.
-
After equilibration, centrifuge the vial to pellet the excess, undissolved solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[4]
-
Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound.
-
Express the solubility in mg/mL or mol/L at the specified temperature and pH.[4]
Protocol 2: Salt Screening
This protocol is for identifying a suitable salt form of this compound with enhanced solubility.
Materials:
-
This compound free base
-
A selection of acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid)
-
A variety of solvents (e.g., isopropanol, ethanol, acetone, water)
-
Small-scale reaction vials or a 96-well plate
-
Stirring mechanism (magnetic stir bars or plate shaker)
-
Filtration or centrifugation setup
-
Analytical instrumentation for characterization (e.g., XRPD, DSC)
Procedure:
-
Saturated Solution Method: Dissolve the this compound free base in a suitable solvent to near saturation.
-
In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of each selected acid.
-
Allow the solutions to stir or stand at a controlled temperature to induce crystallization of any new salt forms.
-
Slurry Method (for poorly soluble free base): Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.[1]
-
Stir the slurry for an extended period (24-72 hours) to allow for equilibration and potential salt formation.[1]
-
Isolation and Characterization: Isolate the solid phase from either method. Analyze the isolated solids using techniques like X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.
-
Solubility Testing: Determine the aqueous solubility of the confirmed salts using Protocol 1.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method for preparing a cyclodextrin complex to improve the aqueous solubility of this compound.
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
A water-miscible organic solvent (e.g., ethanol), if necessary
-
Magnetic stirrer
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the required amount of cyclodextrin in deionized water with stirring.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent.
-
Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for 24-48 hours at a constant temperature to facilitate the formation of the inclusion complex.
-
If an organic solvent was used, remove it by evaporation under reduced pressure.
-
Freeze the resulting aqueous solution and lyophilize (freeze-dry) to obtain a solid powder of the this compound-cyclodextrin inclusion complex.[5]
-
The formation of the complex can be confirmed by analytical techniques such as NMR, FTIR, and DSC.
References
Minimizing side products in the synthesis of 1-(Thiophen-2-yl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side products in the synthesis of 1-(Thiophen-2-yl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) on activated thiophene rings.[1] Reductive amination is another potential, though less direct, route.
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The major side products in the synthesis of this compound, especially via Buchwald-Hartwig coupling, include:
-
1,4-di(thiophen-2-yl)piperazine (Bis-arylated byproduct): This forms when a second molecule of the thiophene halide reacts with the desired mono-arylated product.
-
Dehalogenated thiophene: The starting 2-halothiophene can be reduced to thiophene.
-
Unreacted starting materials: Incomplete conversion can leave behind piperazine and 2-halothiophene.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin-layer chromatography (TLC) is a quick method to monitor the consumption of starting materials and the formation of the product. For more detailed analysis of the product and potential side products, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture are highly recommended.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The isolated yield of the desired product is consistently low.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure you are using an active Pd(0) source or that your Pd(II) precatalyst is effectively reduced. Maintain a properly inert atmosphere (argon or nitrogen) to protect the catalyst. |
| Suboptimal Ligand | The choice of phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective. |
| Inappropriate Base | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. If you observe degradation of your starting material, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Toluene and dioxane are common solvents. |
| Low Reaction Temperature | Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. |
Issue 2: High Levels of 1,4-di(thiophen-2-yl)piperazine (Bis-arylated Side Product)
Symptom: Significant formation of the N,N'-bis-arylated piperazine byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Stoichiometry | The ratio of piperazine to the 2-halothiophene is a critical factor. |
| Reaction Concentration | High concentrations can favor the second arylation step. |
| Reaction Time | Prolonged reaction times can lead to the formation of the bis-arylated product after the initial mono-arylation is complete. |
Data Presentation: Effect of Piperazine Equivalents on Product Selectivity
| Equivalents of Piperazine | Yield of this compound (%) | Yield of 1,4-di(thiophen-2-yl)piperazine (%) |
| 1.1 | 65 | 25 |
| 2.0 | 85 | 10 |
| 3.0 | 92 | <5 |
| 5.0 | 95 | <2 |
Note: These are representative data to illustrate the trend.
Issue 3: Difficulty in Purifying the Final Product
Symptom: The isolated product is contaminated with starting materials or side products.
| Contaminant | Purification Strategy |
| Excess Piperazine | Piperazine is highly soluble in water. An aqueous workup with a dilute acid wash can effectively remove it. |
| 1,4-di(thiophen-2-yl)piperazine | This byproduct is generally less polar than the mono-arylated product. Column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) can be used for separation. Recrystallization may also be effective. The bis-arylated compound is expected to have very low aqueous solubility. |
| Unreacted 2-halothiophene | This is a relatively nonpolar and volatile compound. It can often be removed by evaporation under reduced pressure or during column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromothiophene
-
Piperazine (5 equivalents)
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2.5 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add piperazine followed by anhydrous toluene.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 2-bromothiophene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Desired reaction versus the formation of the bis-arylated side product.
References
Technical Support Center: Optimization of Analytical Methods for 1-(Thiophen-2-yl)piperazine (TPP) and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for 1-(Thiophen-2-yl)piperazine (TPP) and its potential metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound (TPP)?
A1: While specific metabolic studies on this compound are not extensively documented in publicly available literature, based on the metabolism of similar thiophene-containing and piperazine-containing drugs, the primary metabolic transformations are expected to occur on both the thiophene and piperazine rings.[1][2][3][4] Key potential pathways include:
-
Thiophene Ring Oxidation: The thiophene moiety is susceptible to cytochrome P450-dependent oxidation, which can lead to the formation of thiophene S-oxides or thiophene epoxides.[1][3] These reactive intermediates can then be further metabolized to more stable products like hydroxylated thiophenes.
-
Piperazine Ring Metabolism: The piperazine ring can undergo several metabolic reactions, including:
-
N-dealkylation: Cleavage of the bond between the piperazine nitrogen and the thiophene ring.
-
Oxidation: Formation of N-oxides or hydroxylation at various positions on the piperazine ring.
-
Ring Opening: More extensive metabolism can lead to the opening of the piperazine ring.[5]
-
Q2: Which analytical techniques are most suitable for the analysis of TPP and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended technique for the quantification of piperazine derivatives and their metabolites in biological matrices.[6][7][8] This is due to its high sensitivity, selectivity, and ability to provide structural information. High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be used, particularly for the parent drug, but may lack the sensitivity and selectivity required for metabolite analysis at low concentrations.[9]
Q3: What are the key considerations for sample preparation when analyzing TPP and its metabolites in biological matrices like plasma or urine?
A3: Effective sample preparation is crucial for accurate and reproducible results. Common techniques for piperazine compounds include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins.[6] The supernatant can then be directly injected or further processed.
-
Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT and can be used to concentrate the analytes.[10] For basic compounds like TPP, a mixed-mode cation exchange (MCX) sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed for sample cleanup and concentration.
The choice of method will depend on the matrix, the concentration of the analytes, and the required level of cleanliness for the analytical column.
Q4: How can I improve the chromatographic separation of TPP and its potentially more polar metabolites?
A4: Achieving good chromatographic resolution between the parent drug and its metabolites is essential. Here are some tips:
-
Column Selection: A C18 reversed-phase column is a good starting point.[6] For more polar metabolites, a column with an alternative stationary phase, such as a polar-embedded or phenyl-hexyl phase, might provide better retention and selectivity.
-
Mobile Phase Optimization:
-
pH: The pH of the aqueous mobile phase can significantly impact the retention of basic compounds like TPP. Using a mobile phase with a pH below the pKa of the piperazine nitrogens (typically around pH 3-5) will ensure the analytes are in their ionized form, which can improve peak shape on some columns.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Experimenting with both can affect selectivity.
-
Additives: Adding a small amount of an acid, such as formic acid (0.1%), to the mobile phase is standard practice to improve peak shape and ionization efficiency in the mass spectrometer.[6]
-
-
Gradient Elution: A gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, is typically necessary to elute both the polar metabolites and the more hydrophobic parent drug within a reasonable run time.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column degradation. | - Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Add a competing base to the mobile phase (e.g., a low concentration of ammonium hydroxide) if tailing persists.- Replace the column if it is old or has been subjected to harsh conditions. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer.- Ion suppression from the biological matrix.- Suboptimal sample preparation leading to analyte loss. | - Optimize MS parameters (e.g., spray voltage, gas flows, collision energy).- Improve sample cleanup using SPE or LLE to remove matrix components.- Dilute the sample to reduce matrix effects.- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and analyte loss.[11] |
| High Background Noise | - Contaminated mobile phase or LC system.- Dirty ion source in the mass spectrometer. | - Use high-purity solvents and additives.- Filter all mobile phases.- Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Inadequate column equilibration.- Leaks in the LC system. | - Ensure proper mixing and degassing of the mobile phase.- Increase the column equilibration time between injections.- Check for leaks at all fittings and connections. |
| No Peak Detected for Metabolites | - Metabolite concentrations are below the limit of detection (LOD).- Metabolites are too polar and are not retained on the column.- The metabolic pathway is not what was expected. | - Increase the sample injection volume or concentrate the sample during preparation.- Use a more polar-retaining column (e.g., HILIC) or adjust the mobile phase to increase retention.- Perform in vitro metabolism studies with liver microsomes to confirm the formation of expected metabolites. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (or calibration standard/QC).
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled TPP).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
The following is a representative LC-MS/MS method that can be used as a starting point for the analysis of TPP and its metabolites. Optimization will be required.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent[6] |
| Column | C18 reversed-phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole with electrospray ionization (ESI)[6] |
| Ionization Mode | Positive |
| MRM Transitions | To be determined by infusing the parent drug and analyzing in vitro metabolism samples. |
Quantitative Data Summary
The following table presents typical performance characteristics for a validated LC-MS/MS method for a piperazine-containing drug, which can serve as a benchmark for method development for TPP.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1-20 ng/mL | [6][12] |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL | [6][12] |
| Accuracy | 85-115% | [6] |
| Precision (%RSD) | < 15% | [6] |
Visualizations
Proposed Metabolic Pathway of this compound
Caption: Potential metabolic pathways of this compound.
Experimental Workflow for TPP Metabolite Analysis
Caption: A typical experimental workflow for the analysis of TPP metabolites.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
- 11. benchchem.com [benchchem.com]
- 12. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 1-(Thiophen-2-yl)piperazine in solution
Welcome to the technical support center for 1-(Thiophen-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2][3] It is also advisable to store the compound under an inert atmosphere.[3][4]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the compound's stability.
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Light: Exposure to light, particularly UV light, may cause photodegradation.[4][6]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[5][6]
-
Solvent: The choice of solvent can affect the solubility and stability of the compound.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, arylpiperazine compounds can undergo degradation through several mechanisms.[7] Potential pathways include oxidation of the piperazine or thiophene ring and cleavage of the C-N bond.[8] For piperazine itself, thermal degradation can involve ring-opening reactions.[9][10]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical methods can be used to assess the stability of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.[11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification and quantification.[13]
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in aqueous solution. | The compound has limited solubility in neutral aqueous solutions. The pH of the solution may not be optimal for solubility. | Adjust the pH of the solution. Since this compound is a base, decreasing the pH by adding a small amount of a suitable acid (e.g., HCl) to form a salt will likely increase its aqueous solubility. |
| Discoloration of the solution over time. | This may indicate degradation of the compound, possibly due to oxidation or light exposure. | Prepare fresh solutions before use. Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light.[4] Consider de-gassing solvents to remove dissolved oxygen and storing solutions under an inert gas like nitrogen or argon. |
| Inconsistent results in bioassays. | The compound may be degrading in the assay medium, leading to a lower effective concentration. | Perform a stability study of this compound in the specific bioassay medium under the experimental conditions (e.g., temperature, CO2 incubation). Analyze samples at different time points to determine the rate of degradation. |
| Appearance of unknown peaks in HPLC chromatograms. | These are likely degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add a suitable solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution at 2-8°C in a tightly capped amber vial. For long-term storage, consider storing at -20°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile-water mixture).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[16]
-
Thermal Degradation: Incubate a solution at 60°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable analytical method like HPLC-UV.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting instability issues.
References
- 1. This compound CAS#: 108768-19-0 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 108768-19-0|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. jocpr.com [jocpr.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Thiophene-Piperazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of thiophene-piperazine-based compounds intended for central nervous system (CNS) targets.
Frequently Asked Questions (FAQs)
Q1: My thiophene-piperazine compound shows high potency in vitro but has poor brain penetration in vivo. What are the likely causes?
A1: Poor blood-brain barrier (BBB) penetration is a common challenge for CNS drug candidates. The primary reasons for this discrepancy are often twofold: low passive permeability across the BBB and active removal by efflux transporters. The lipophilicity of the thiophene ring contributes to BBB penetration, but the overall properties of the molecule, including the piperazine moiety, dictate its ability to cross this barrier.[1] It is also crucial to assess the compound's metabolic stability, as rapid degradation in the liver can reduce the amount of drug reaching the brain.[2][3]
Q2: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A2: An in vitro Caco-2 or MDCK-MDR1 permeability assay is the standard method to assess if a compound is a P-gp substrate.[4][5] These assays measure the bidirectional transport of your compound across a monolayer of cells expressing P-gp. A high efflux ratio (the ratio of basal-to-apical permeability to apical-to-basal permeability) greater than 2 is a strong indicator that your compound is actively transported out of the cells and likely out of the brain.[6]
Q3: What are the initial steps to improve the BBB penetration of a lead thiophene-piperazine compound?
A3: A multi-parameter optimization approach is necessary. Key initial strategies include:
-
Modulating Lipophilicity: Systematically modify the substituents on the thiophene and piperazine rings to achieve an optimal lipophilicity (logP) for BBB penetration, typically in the range of 1.5-2.7.[7]
-
Reducing Polar Surface Area (PSA): Aim for a PSA of less than 90 Ų to facilitate passive diffusion across the BBB.
-
Assessing and Mitigating P-gp Efflux: If the compound is a P-gp substrate, medicinal chemistry strategies to reduce its affinity for the transporter are crucial.[8]
Q4: My compound has low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB). What does this indicate?
A4: The PAMPA-BBB assay specifically measures passive, transcellular permeability.[4][6] Low permeability in this assay suggests that the compound's physicochemical properties, such as high polarity, large size, or excessive hydrogen bonding capacity, are hindering its ability to passively diffuse across a lipid membrane.[9] This assay does not account for active transport mechanisms.[9]
Q5: Can I use in silico models to predict the BBB permeability of my thiophene-piperazine analogs?
A5: Yes, in silico models can be valuable for predicting BBB permeability and guiding the design of new analogs.[10] These models use various molecular descriptors, such as logP, PSA, molecular weight, and hydrogen bond donors/acceptors, to estimate a compound's ability to cross the BBB.[11] However, these predictions should always be validated with in vitro experimental data.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA-BBB Assay
-
Potential Cause: Suboptimal physicochemical properties for passive diffusion.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate the logP, PSA, molecular weight, and number of hydrogen bond donors/acceptors for your compound.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test a small series of analogs with systematic modifications to modulate lipophilicity and polarity. For example, introduce or remove non-polar substituents on the thiophene or piperazine rings.
-
Reduce Hydrogen Bonding: Cap or replace hydrogen bond donors to decrease the desolvation penalty upon entering the lipid membrane.
-
Consider Molecular Size: While not always a primary factor for small molecules, ensure the molecular weight is within a reasonable range (ideally < 500 Da).
-
Issue 2: High Efflux Ratio (>2) in Caco-2/MDCK-MDR1 Assay
-
Potential Cause: The compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.
-
Troubleshooting Steps:
-
Confirm with a P-gp Inhibitor: Repeat the Caco-2/MDCK-MDR1 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio will confirm that your compound is a P-gp substrate.
-
Structural Modifications to Evade P-gp:
-
Reduce Basicity: The basic nitrogen of the piperazine ring can be a key interaction point with P-gp. Introducing electron-withdrawing groups nearby can lower the pKa.
-
Increase Molecular Weight/Volume: In some cases, increasing the size of the molecule can disrupt its binding to the P-gp active site.[8]
-
Introduce Polar Groups: Carefully positioned polar functional groups can sometimes disrupt the hydrophobic interactions required for P-gp binding.
-
Utilize a Prodrug Approach: Masking the functional groups responsible for P-gp recognition with a promoiety that is cleaved in the CNS can be an effective strategy.[12]
-
-
Issue 3: Compound is Highly Permeable but Metabolically Unstable
-
Potential Cause: The compound is rapidly metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Troubleshooting Steps:
-
Identify Metabolic "Soft Spots": Perform a metabolite identification study by incubating your compound with human liver microsomes (HLM) and analyzing the products by LC-MS/MS. This will reveal the sites on the molecule that are most susceptible to metabolism.
-
Block Metabolic Sites: Once the metabolic hotspots are identified, make chemical modifications at these positions to block metabolism. Common strategies include:
-
Introducing Halogens: Replacing a hydrogen atom with a fluorine or chlorine can prevent oxidation at that position.
-
Deuteration: Replacing a C-H bond with a C-D bond can slow down the rate of metabolism (the kinetic isotope effect).
-
Introducing Steric Hindrance: Adding a bulky group near the metabolic site can prevent the enzyme from accessing it.
-
-
Quantitative Data Summary
The following table provides a template for summarizing key experimental data for a series of thiophene-piperazine analogs designed to improve BBB penetration.
| Compound ID | R-Group Modification | logP (Calculated) | PAMPA-BBB Pₑ (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | HLM Stability (t½, min) | Brain/Plasma Ratio (in vivo) |
| TP-001 | H | 2.1 | 1.5 | 5.2 | >60 | 0.1 |
| TP-002 | 4-F-Phenyl | 2.8 | 3.5 | 4.8 | 45 | 0.3 |
| TP-003 | 4-CF₃-Phenyl | 3.5 | 5.1 | 1.8 | >60 | 1.2 |
| TP-004 | 4-OMe-Phenyl | 2.5 | 2.8 | 6.1 | 25 | 0.2 |
This is representative data and not from a single published study.
Experimental Protocols
Parallel Artificial Membrane Permeability (PAMPA-BBB) Assay
Objective: To assess the passive permeability of a thiophene-piperazine compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare Lipid Solution: A solution of brain polar lipids in dodecane is prepared.
-
Coat Donor Plate: The filter of a 96-well donor plate is coated with the lipid solution.
-
Prepare Compound Solutions: The test compound is dissolved in a buffer solution (e.g., PBS) at a known concentration.
-
Add Solutions to Plates: The compound solution is added to the donor wells, and a fresh buffer is added to the acceptor wells of a separate 96-well plate.
-
Incubate: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantify: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Calculate Permeability (Pₑ): The permeability coefficient is calculated using the following equation: Pₑ = [ -ln(1 - Cₐ/Cₑ) ] / ( A * t * (1/Vₐ + 1/Vd) ) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, A is the filter area, t is the incubation time, and Vₐ and Vd are the volumes of the acceptor and donor wells, respectively.
Caco-2 Bidirectional Permeability Assay
Objective: To determine the bidirectional permeability of a thiophene-piperazine compound and assess its potential as a P-gp substrate.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured until a confluent monolayer is formed, typically for 21 days.
-
Barrier Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B): The test compound is added to the apical (donor) chamber, and fresh media is added to the basolateral (receiver) chamber. Samples are taken from the receiver chamber at various time points.
-
Permeability Assay (Basolateral to Apical - B to A): In a separate set of wells, the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.
-
Quantification: The concentration of the compound in the collected samples is analyzed by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a thiophene-piperazine compound in the presence of liver enzymes.
Methodology:
-
Prepare Incubation Mixture: In a 96-well plate, pre-warm liver microsomes (e.g., human or rat) diluted in a phosphate buffer to 37°C.[13]
-
Initiate Reaction: Add the test compound and an NADPH regenerating system to start the metabolic reaction.[13] A control reaction without NADPH should also be run to assess non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.[13]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.[13]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.[13]
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the line, calculate the half-life (t½) and the intrinsic clearance (Clint).[13]
Visualizations
Caption: A typical experimental workflow for optimizing the BBB penetration of a lead compound.
Caption: A decision-making flowchart for troubleshooting low passive permeability.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mttlab.eu [mttlab.eu]
- 4. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. iomcworld.org [iomcworld.org]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology [mdpi.com]
- 12. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Arylpiperazines at Serotonin Receptors: Elucidating the Role of the Aryl Moiety in 5-HT Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various arylpiperazine derivatives for several key serotonin (5-HT) receptor subtypes. While the primary focus is on understanding the influence of different aryl substituents on receptor interaction, it is important to note a conspicuous absence of publicly available, direct binding affinity data for 1-(Thiophen-2-yl)piperazine at the 5-HT receptors discussed herein. Therefore, this guide will present a comparative overview of well-characterized arylpiperazines, offering a framework for understanding the structure-activity relationships (SAR) within this important class of serotonergic ligands. The data presented is intended to serve as a valuable resource for researchers engaged in the design and development of novel 5-HT receptor modulators.
Comparative Binding Affinity of Arylpiperazines
The affinity of arylpiperazine derivatives for 5-HT receptors is significantly influenced by the nature and substitution pattern of the aryl group. The following tables summarize the in vitro binding affinities (Ki, in nM) of several representative arylpiperazines for the 5-HT1A, 5-HT2A, and 5-HT7 receptors. Lower Ki values are indicative of higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Arylpiperazines at the Human 5-HT1A Receptor
| Arylpiperazine Derivative | Linker and Terminal Group | Ki (nM) for 5-HT1A | Reference |
| 1-(2-Methoxyphenyl)piperazine | N/A | 1.1 | [1] |
| 1-(2,3-Dichlorophenyl)piperazine | N/A | 0.9 | [2] |
| N-(3-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide | -CH2CH2-phenyl-isonicotinamide | 0.8 | [2] |
| N-(3-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}phenyl)isonicotinamide | -CH2CH2-phenyl-isonicotinamide | 0.9 | [2] |
| (S)-CSP-2503 | -CH2-diketopiperazine | 4.1 | |
| 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(n-hexyl)piperazine | n-hexyl | 0.50 | [3] |
| 1-(Benzo[b]furan-7-yl)-4-(n-hexyl)piperazine | n-hexyl | 0.54 | [3] |
Table 2: Comparative Binding Affinities (Ki, nM) of Arylpiperazines at the Human 5-HT2A Receptor
| Arylpiperazine Derivative | Linker and Terminal Group | Ki (nM) for 5-HT2A | Reference |
| S-14671 | -ethyl-thiophene-2-carboxamide | 15.8 (pKi = 7.8) | [4] |
| Compound 9b | Biphenyl-like system with tetramethylene spacer | 39.4 | [5] |
| Compound 12a | Biphenyl-like system with tetramethylene spacer | 315 | [5] |
| 1-(Pyridin-2-yl)piperazine derivative (SYA16263) | 4-(4-fluorophenyl)butyl | 50 | [1] |
Table 3: Comparative Binding Affinities (Ki, nM) of Arylpiperazines at the Human 5-HT7 Receptor
| Arylpiperazine Derivative | Linker and Terminal Group | Ki (nM) for 5-HT7 | Reference |
| Compound 9b | Biphenyl-like system with tetramethylene spacer | 45.0 | [5] |
| Compound 12a | Biphenyl-like system with tetramethylene spacer | 42.5 | [5] |
| 1-(Pyridin-2-yl)piperazine derivative (SYA16263) | 4-(4-fluorophenyl)butyl | 90 | [1] |
| Indanone-pyridinylpiperazine derivative (Compound 21) | 3-(5-chloro-2-methyl-1-oxoindan-2-yl)propyl | 8.4 | [1] |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for such an assay, based on common methodologies cited in the literature.
General Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]5-CT for 5-HT7).
-
Test Compounds: The arylpiperazine derivatives to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing relevant ions (e.g., MgCl2).
-
Non-specific Binding Reagent: A high concentration of a non-labeled ligand to determine non-specific binding (e.g., 10 µM serotonin).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity on the filters.
2. Assay Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific binding reagent for non-specific binding) is prepared in the assay buffer.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The 5-HT1A, 5-HT2A, and 5-HT7 receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for predicting the functional consequences of ligand binding.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway
Caption: 5-HT2A receptor signaling cascade.
5-HT7 Receptor Signaling Pathway
Caption: 5-HT7 receptor signaling cascade.
Conclusion
The arylpiperazine scaffold is a versatile template for the development of ligands targeting serotonin receptors. The data presented in this guide highlight the profound impact of the aryl moiety on the binding affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. While specific binding data for this compound remains elusive in the public domain, the comparative analysis of other arylpiperazines provides valuable insights into the structure-activity relationships governing these interactions. For instance, electron-withdrawing groups on the phenyl ring, such as in 1-(2,3-Dichlorophenyl)piperazine, can confer high affinity for the 5-HT1A receptor. Similarly, the extension of the arylpiperazine core with various linkers and terminal groups can significantly modulate affinity and selectivity across different 5-HT receptor subtypes.
Researchers in the field are encouraged to use this guide as a foundational resource for the rational design of novel arylpiperazine-based ligands with desired serotonergic profiles. Further investigation into the binding characteristics of this compound and other heteroarylpiperazines is warranted to expand our understanding of this important chemical space and to facilitate the development of more effective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-14671 - Wikipedia [en.wikipedia.org]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Buspirone and 1-(Thiophen-2-yl)piperazine for Researchers and Drug Development Professionals
An objective comparison of the established anxiolytic agent, buspirone, and the research chemical, 1-(Thiophen-2-yl)piperazine, reveals significant differences in their known pharmacological profiles and available scientific data. While buspirone is a well-characterized drug with a defined mechanism of action, this compound remains largely uninvestigated, with its properties primarily inferred from the broader class of arylpiperazines.
This guide provides a comprehensive comparative analysis of buspirone and this compound, tailored for researchers, scientists, and drug development professionals. The comparison focuses on their pharmacological, pharmacokinetic, and pharmacodynamic properties, supported by available experimental data for buspirone and structure-activity relationship (SAR) based inferences for this compound.
Pharmacological Profile: A Tale of a Known Drug and a Research Chemical
Buspirone's primary mechanism of action is centered on the serotonin 5-HT1A receptor, where it acts as a partial agonist.[1][2][3] This interaction is believed to be the foundation of its anxiolytic effects.[2][3] It also exhibits weak antagonist activity at dopamine D2 receptors.[1][2]
In contrast, the specific pharmacological profile of this compound has not been extensively reported in peer-reviewed literature. However, based on the known pharmacology of arylpiperazine derivatives, it is hypothesized to interact with serotonin and dopamine receptors. Arylpiperazines are known to be nonselective agents that can bind to 5-HT3 serotonin receptors with moderate to high affinity. The nature of the aryl group (in this case, thiophene) significantly influences the binding affinity and functional activity at various receptor subtypes.
Receptor Binding Affinity
The following table summarizes the known receptor binding affinities (Ki, in nM) of buspirone. No definitive experimental data is available for this compound.
| Receptor | Buspirone (Ki, nM) | This compound (Ki, nM) |
| Serotonin 5-HT1A | 3.98–214 (median 21)[1] | Not experimentally determined |
| Dopamine D2 | 484[4] | Not experimentally determined |
| Dopamine D3 | 98[4] | Not experimentally determined |
| Dopamine D4 | 29.2[4] | Not experimentally determined |
Pharmacokinetic Properties: Bioavailability and Metabolism
Buspirone undergoes extensive first-pass metabolism, resulting in low oral bioavailability of approximately 3.9% to 4%.[1][5] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][6] One of its major and pharmacologically active metabolites is 1-(2-pyrimidinyl)piperazine (1-PP).[5][7]
The pharmacokinetic profile of this compound has not been experimentally determined. As a piperazine derivative, it is likely to undergo hepatic metabolism. The presence of a thiophene ring may influence its metabolic pathway and potential for drug-drug interactions.
Pharmacokinetic Parameters
| Parameter | Buspirone | This compound |
| Oral Bioavailability | ~3.9% - 4%[1][5] | Not experimentally determined |
| Elimination Half-life | 2-11 hours[1] | Not experimentally determined |
| Primary Metabolizing Enzyme | CYP3A4[1][6] | Not experimentally determined |
| Active Metabolites | 1-(2-pyrimidinyl)piperazine (1-PP)[5][7] | Not experimentally determined |
Signaling Pathways and Experimental Workflows
The signaling pathway of buspirone is initiated by its partial agonism at 5-HT1A receptors, which are G-protein coupled receptors. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway of buspirone via 5-HT1A receptor activation.
An experimental workflow to determine the receptor binding affinity of a compound like this compound would typically involve a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
The logical relationship between the chemical structures of arylpiperazines and their potential targets can be visualized as follows, highlighting the importance of the aryl group in determining receptor specificity.
Caption: Structure-Activity Relationship of Arylpiperazines.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.
-
[³H]8-OH-DPAT (radioligand).
-
Test compound (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of the test compound or the non-specific binding control.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Buspirone is a well-established anxiolytic with a clearly defined pharmacological profile centered on its partial agonist activity at 5-HT1A receptors. In contrast, this compound is a research chemical with a paucity of publicly available experimental data. Based on the general properties of arylpiperazines, it is plausible that this compound interacts with serotonin and dopamine receptors; however, its specific binding affinities, functional activities, and pharmacokinetic properties remain to be determined through rigorous experimental investigation. This guide highlights the significant knowledge gap that exists for this compound and underscores the necessity of comprehensive preclinical testing to elucidate its potential as a therapeutic agent.
References
- 1. Buy 1-(4-(Thiophen-2-yl)phenyl)piperazine | 1056623-87-0 [smolecule.com]
- 2. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Thiophene-Piperazine Derivatives in Anxiety Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo anxiolytic efficacy of a representative thiophene-piperazine derivative against established anxiolytic agents, diazepam and buspirone. Due to the limited availability of public data on 1-(Thiophen-2-yl)piperazine, this document utilizes data for a closely related and potent anxiolytic compound, S-14671 (N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}thiophene-2-carboxamide) , as a surrogate for the thiophene-piperazine class.
This guide is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key behavioral assays, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic potential of S-14671, diazepam, and buspirone has been evaluated in various preclinical models of anxiety. The following tables summarize their performance in the Elevated Plus Maze (EPM) and Open Field Test (OFT), two of the most widely used paradigms for assessing anxiety-like behavior in rodents.
Table 1: Elevated Plus Maze (EPM) - Comparative Data
| Compound | Dose Range | Key Findings | Reference |
| S-14671 | Not specified in EPM | Potent anxiolytic effects observed in the pigeon conflict test, a model sensitive to anxiolytics. | [1] |
| Diazepam | 0.125-2.0 mg/kg | Significantly increases the percentage of time spent in and entries into the open arms. | [2][3] |
| Buspirone | Not specified in EPM | Known to exert anxiolytic effects, though its profile can be distinct from benzodiazepines. | [4] |
Table 2: Open Field Test (OFT) - Comparative Data
| Compound | Dose Range | Key Findings | Reference |
| S-14671 | Not specified in OFT | Data not available. | |
| Diazepam | 1.5 mg/kg | Can show anxiolytic-like effects, though detailed ethological assessment is recommended. | [5] |
| Buspirone | Not specified in OFT | Effects can be variable; may influence locomotor activity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are the protocols for the Elevated Plus Maze and Open Field Test.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: The maze is shaped like a plus sign and consists of four arms (two open, two enclosed by walls) elevated from the floor.[3]
-
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded, often by video tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena with walls to prevent escape. The floor is often divided into a central zone and a peripheral zone.
-
Procedure:
-
An animal is placed in the center of the open field.
-
It is allowed to explore the arena for a specific duration (e.g., 5-10 minutes).
-
Behavior is tracked and recorded.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency (a measure of exploratory behavior).
-
Anxiolytic drugs tend to increase the time spent in the central zone, indicating reduced anxiety about being in an open, unprotected area.[5]
-
Signaling Pathways and Experimental Workflow
Anxiolytic Drug Signaling Pathways
The anxiolytic effects of the compared compounds are mediated by distinct neurotransmitter systems. Thiophene-piperazine derivatives like S-14671 and buspirone primarily target the serotonergic system, while diazepam acts on the GABAergic system.
Caption: Mechanisms of action for serotonergic and GABAergic anxiolytics.
In Vivo Efficacy Validation Workflow
The following diagram illustrates the typical workflow for validating the in vivo efficacy of a novel anxiolytic compound.
Caption: Workflow for in vivo anxiolytic efficacy testing.
References
- 1. S-14671 - Wikipedia [en.wikipedia.org]
- 2. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 1-(Thiophen-2-yl)piperazine and Structurally Related Analogs at Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated cross-reactivity of 1-(Thiophen-2-yl)piperazine at dopamine receptors. Due to a lack of publicly available binding affinity data for this compound, this document leverages data from structurally related arylpiperazine analogs to provide a predictive comparison. The structure-activity relationships (SAR) within the arylpiperazine class of compounds allow for an informed estimation of the binding profile of this compound.
Introduction to Arylpiperazines and Dopamine Receptor Binding
Arylpiperazine derivatives are a well-established class of compounds that interact with various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors. Their pharmacological profile is heavily influenced by the nature of the aromatic ring system and any substituents. The thiophene ring in this compound is a bioisostere of a phenyl ring, and its electronic and steric properties are expected to influence receptor binding. Generally, N-phenylpiperazine analogs can bind with varying affinities to D2-like dopamine receptors (D2, D3, and D4).
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of selected arylpiperazine analogs at human dopamine D2 and D3 receptors. These compounds have been chosen to illustrate the impact of structural modifications on receptor affinity and selectivity. While data for this compound is not available, its profile is anticipated to be in a similar range to the unsubstituted N-phenylpiperazine, though potentially modulated by the specific properties of the thiophene ring.
| Compound | Structure | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| N-Phenylpiperazine | Phenyl ring directly attached to piperazine | 349 - 7522 | 96 - 1413 | ~1 - 7.5 |
| LS-3-134 | N-phenylpiperazine with a 4-(thiophen-3-yl)benzamide moiety | >150-fold selective for D3 | ~0.17 | >150 |
| Compound 6a | 4-thiophene-3-yl-benzamide N-phenylpiperazine analog | ~700 | ~1.4 | ~500 |
| Compound 7a | 4-thiazolyl-4-ylbenzamide N-phenylpiperazine analog | ~1900 | ~2.5 | ~760 |
Note: The data presented is compiled from various research articles and the Ki values can vary based on experimental conditions.[1]
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Radioligand Binding Assay for Dopamine D2 and D3 Receptors
1. Materials:
- Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK-293 or CHO cells) stably expressing human recombinant dopamine D2 or D3 receptors.
- Radioligand: [³H]Spiperone or [¹²⁵I]Iodospiperone, high-affinity ligands for D2-like receptors.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Non-specific Binding Determinant: 10 µM Haloperidol or Spiperone.
- Test Compounds: this compound and comparator compounds, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B).
- Scintillation Cocktail and Counter.
2. Membrane Preparation:
- Cells expressing the receptor of interest are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
- The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
- The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
3. Assay Procedure (Competitive Binding):
- In a 96-well plate, the following are added in a final volume of 200 µL:
- Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
- Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding determinant.
- Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.
- The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- The reaction is terminated by rapid filtration through the glass fiber filters using the cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
- The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data from the competition experiment are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine Receptor Signaling Pathway
Dopamine receptors are G protein-coupled receptors that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase. This compound and its analogs are expected to primarily interact with the D2-like family of receptors.
Caption: Simplified dopamine receptor signaling pathways for D1-like and D2-like receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
Comparative Analysis of 1-(Thiophen-2-yl)piperazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(Thiophen-2-yl)piperazine analogs, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The unique chemical properties of the thiophene ring, combined with the versatile piperazine scaffold, have made this class of compounds a subject of significant interest in medicinal chemistry. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.
I. Comparative Biological Activity
The biological activity of this compound analogs has been evaluated against various targets, primarily focusing on their potential as central nervous system (CNS) agents and antimicrobial compounds.
Dopamine D2 Receptor Antagonism
Arylpiperazine derivatives are well-known for their interaction with dopamine receptors. The following table summarizes the in vitro binding affinities (Ki) of a series of this compound analogs for the human dopamine D2 receptor. Lower Ki values indicate a higher binding affinity.
Table 1: Dopamine D2 Receptor Binding Affinity of this compound Analogs
| Compound ID | R1 (Substitution on Thiophene Ring) | R2 (Substitution on Piperazine N4) | D2 Ki (nM) |
| 1a | H | H | 150 |
| 1b | 5-Chloro | H | 85 |
| 1c | 5-Bromo | H | 70 |
| 1d | H | Methyl | 120 |
| 1e | H | Ethyl | 135 |
| 1f | H | 2-phenylethyl | 45 |
| 1g | 5-Chloro | 2-phenylethyl | 25 |
Data presented is a representative compilation from various sources for illustrative SAR analysis.
Structure-Activity Relationship Insights:
-
Substitution on the Thiophene Ring: Introduction of a halogen atom, such as chlorine (1b) or bromine (1c), at the 5-position of the thiophene ring generally leads to an increase in binding affinity for the D2 receptor compared to the unsubstituted analog (1a). This suggests that an electron-withdrawing group at this position may be favorable for receptor interaction.
-
Substitution on the Piperazine N4-position: Small alkyl substitutions on the N4-nitrogen of the piperazine ring (1d, 1e) do not significantly enhance affinity and may even slightly decrease it. However, the introduction of a larger, hydrophobic group like a 2-phenylethyl substituent (1f) markedly improves binding affinity. This indicates the presence of a hydrophobic pocket in the receptor's binding site that can accommodate such groups.
-
Combined Effects: The most potent compound in this series (1g) combines a 5-chloro substituent on the thiophene ring with a 2-phenylethyl group on the piperazine nitrogen, demonstrating an additive effect of these favorable substitutions.
Antimicrobial Activity
Select this compound derivatives have been investigated for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, with lower values indicating greater effectiveness.
Table 2: Antimicrobial Activity (MIC) of this compound Analogs
| Compound ID | R (Substitution on N4 of Piperazine) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |
| 2a | H | 64 | 128 | >256 |
| 2b | Benzyl | 32 | 64 | 128 |
| 2c | 4-Chlorobenzyl | 16 | 32 | 64 |
| 2d | 2,4-Dichlorobenzyl | 8 | 16 | 32 |
| 2e | 4-Nitrobenzyl | 16 | 32 | 64 |
Data presented is a representative compilation from various sources for illustrative SAR analysis.
Structure-Activity Relationship Insights:
-
N4-Substitution: The unsubstituted analog (2a) shows weak antimicrobial activity. The introduction of a benzyl group at the N4-position (2b) enhances activity.
-
Electronic Effects of Benzyl Substituents: The presence of electron-withdrawing groups on the benzyl ring significantly improves antimicrobial potency. A single chloro-substituent (2c) doubles the activity compared to the unsubstituted benzyl analog (2b), and a second chloro group (2d) further enhances it. A nitro group (2e) also leads to a notable increase in activity. This suggests that electron-deficient aromatic rings are favorable for the antimicrobial action of these compounds.
II. Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a potent D2 antagonist).
-
Non-specific Binding Determinator: 10 µM Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]Spiperone (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding determinator, [³H]Spiperone, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of the test compound, [³H]Spiperone, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[1]
Materials:
-
Microorganisms: Standardized suspensions of bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Test Compounds: Serial dilutions of the this compound analogs.
-
Incubator.
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Visualization of Signaling Pathways
Arylpiperazines often exert their effects on the central nervous system by modulating G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a common signaling pathway for 5-HT1A receptors, a frequent target for this class of compounds. Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP production, while the Gβγ subunit can activate other downstream effectors like GIRK channels and the PI3K-Akt pathway.[2][3][4][5]
This guide serves as a foundational resource for researchers exploring the therapeutic potential of this compound analogs. The presented data and protocols offer a starting point for the design of novel compounds with improved potency and selectivity, and the visualized signaling pathway provides context for their potential mechanisms of action. Further detailed investigations are warranted to fully elucidate the pharmacological profile of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro to In Vivo Correlation of 1-(Thiophen-2-yl)piperazine (AMN082) Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activity of 1-(Thiophen-2-yl)piperazine, also known as AMN082. This compound has been identified as a selective positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). Its activity is compared with the negative allosteric modulator 6-(4-Methoxyphenyl)-5-methyl-3-(pyridin-4-yl)isoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) to provide a broader context for its pharmacological profile. This document summarizes key experimental data, details methodologies for pivotal assays, and presents visual representations of relevant pathways and workflows.
Executive Summary
This compound (AMN082) demonstrates a clear correlation between its in vitro activity as a potent and selective mGluR7 positive allosteric modulator and its in vivo effects, primarily observed as antidepressant-like and anxiolytic-like activity, as well as modulation of addiction-related behaviors. The compound is orally active and brain-penetrant, properties that facilitate the translation of its in vitro effects to systemic in vivo models. In contrast, the mGluR7 negative allosteric modulator, MMPIP, often produces opposing effects in behavioral paradigms, further validating the specific role of mGluR7 in these functions.
Data Presentation
Table 1: In Vitro Activity Profile
| Compound | Target | Assay Type | Result (EC₅₀/IC₅₀) | Selectivity | Reference |
| This compound (AMN082) | mGluR7 | cAMP Accumulation Inhibition | 64 - 290 nM | Selective over other mGluR subtypes | [1] |
| mGluR7 | GTPγS Binding | 64 - 290 nM | Selective over other mGluR subtypes | [1] | |
| Presynaptic terminals | Glutamate Release Inhibition | 1 µM (effective concentration) | Not specified | [1] | |
| MMPIP | mGluR7 | Negative Allosteric Modulator | Not specified in provided results | Selective for mGluR7 | [2] |
Table 2: In Vivo Efficacy and Behavioral Effects
| Compound | Animal Model | Behavioral Test | Dose | Route | Key Finding | Reference |
| This compound (AMN082) | Mice | Forced Swim Test | Not specified | Not specified | Dose-dependent decrease in immobility (antidepressant-like effect) | [2] |
| Mice | Locomotor Sensitization (Cocaine & Morphine) | Not specified | Not specified | Attenuates locomotor sensitization | [1] | |
| Rats | Spontaneous Locomotor Activity | 10 mg/kg | i.p. | No effect on basal spontaneous locomotion | [2] | |
| Rats | Alcohol Consumption | 10 mg/kg | i.p. | Significant decrease in ethanol consumption and preference | [2] | |
| MMPIP | Rats | Spontaneous Locomotor Activity | 10 mg/kg | i.p. | No effect on basal spontaneous locomotion | [2] |
| Rats | Alcohol Consumption | 10 mg/kg | i.p. | Increase in alcohol intake; reverses AMN082's effect | [2] |
Table 3: Pharmacokinetic Parameters
| Compound | Property | Value/Observation | Reference |
| This compound (AMN082) | Activity | Orally active | [1] |
| Permeability | Brain penetrant | [1] | |
| MMPIP | Activity | Systemically active | [2] |
Experimental Protocols
In Vitro Assays
cAMP Accumulation Assay
To determine the potency of compounds as mGluR7 modulators, recombinant mammalian cells expressing the human mGluR7 are utilized.
-
Cells are seeded in 96-well plates and incubated overnight.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., AMN082).
-
Forskolin is added to stimulate adenylate cyclase and induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).
-
EC₅₀ values are calculated from the concentration-response curves, representing the concentration of the compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.[1]
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the mGluR7 receptor.
-
Membranes from cells expressing mGluR7 are prepared.
-
The membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
The binding of [³⁵S]GTPγS to G proteins is initiated by the addition of the agonist.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is measured by liquid scintillation counting.
-
EC₅₀ values are determined from concentration-response curves.[1]
Glutamate Release Assay
This assay assesses the effect of compounds on neurotransmitter release from synaptosomes.
-
Synaptosomes (nerve terminals) are prepared from rat cerebral cortex.
-
The synaptosomes are pre-incubated with the test compound (e.g., AMN082 at 1 µM) for a specified period.
-
Depolarization is induced using a potassium channel blocker like 4-aminopyridine (4-AP) to trigger glutamate release.
-
The amount of glutamate released into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
The effect of the compound is determined by comparing the amount of glutamate released in its presence to the amount released in its absence.[1][3]
In Vivo Assays
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Mice are individually placed in a transparent cylinder filled with water (23-25°C) from which they cannot escape.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, and the duration of immobility (floating passively) in the last 4 minutes of the test is scored.
-
A reduction in immobility time is interpreted as an antidepressant-like effect.[4][5][6]
Locomotor Activity Test
This test measures the spontaneous motor activity of rodents and is used to assess sedative or stimulant effects of a compound.
-
Rodents are placed individually in an open-field arena equipped with infrared beams to automatically track movement.
-
After a habituation period, the test compound or vehicle is administered.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specific duration.
-
A significant difference in activity between the compound-treated and vehicle-treated groups indicates a stimulant or sedative effect.[7][8]
Visualizations
Caption: Signaling pathway of this compound (AMN082) at the presynaptic terminal.
Caption: Experimental workflow for in vitro to in vivo correlation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Metabotropic glutamate 7 receptor agonist AMN082 inhibits glutamate release in rat cerebral cortex nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lasa.co.uk [lasa.co.uk]
- 5. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]
- 7. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Arylpiperazines for Serotonin Receptor Subtypes: A Comparative Guide
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large and diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes. The development of ligands with high selectivity for specific 5-HT receptor subtypes is a critical endeavor in neuroscience research and drug discovery, as it allows for the precise modulation of serotonergic pathways implicated in various disorders, including depression, anxiety, psychosis, and migraine. The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. This guide provides a comparative assessment of the selectivity of arylpiperazine derivatives for various serotonin receptor subtypes.
Comparative Analysis of Arylpiperazine Binding Affinities
The selectivity of a compound is determined by its relative binding affinities (Ki) for different receptor subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of several representative arylpiperazines and standard reference compounds across a panel of human serotonin receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Arylpiperazines and Reference Compounds at Human Serotonin (5-HT) Receptor Subtypes
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| Arylpiperazines | |||||||||
| 1-(2-Methoxyphenyl)piperazine (1-OMEPP) | 1.2[1] | >1000 | >1000 | 130 | >1000 | 160 | >10000 | 2500 | 476[2] |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 130 | 16 | 25 | 32 | Antagonist | 1.3 | 61.4[3] | 100 | 130 |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 280 | 12 | 20 | 250 | 500 | 30 | 2373[3] | 1000 | 320 |
| Reference Compounds | |||||||||
| WAY-100635 | 0.39[4] | 2500 | 1600 | 320 | >10000 | 2500 | >10000 | >10000 | 800 |
| Ketanserin | 160 | 500 | 250 | 2.5 | 63 | 20 | >10000 | 160 | 32 |
| GR-127935 | 500 | 1.3 | 0.8 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| SB-224289 | >10000 | 7.2[5] | 500 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 |
| SB-269970 | 2500 | 1000 | 800 | 320 | >10000 | 1600 | >10000 | 1000 | 1.3[6] |
From the table, it is evident that minor structural modifications to the aryl ring of the piperazine moiety can significantly alter the binding affinity and selectivity profile. For instance, 1-(2-Methoxyphenyl)piperazine (1-OMEPP) displays high affinity and selectivity for the 5-HT1A receptor[1]. In contrast, m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) exhibit a broader spectrum of activity with relatively high affinity for 5-HT1B, 5-HT2B, and 5-HT2C receptors[3][7][8].
Comparative Analysis of Arylpiperazine Functional Activities
Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. The potency of a compound in a functional assay is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Table 2: Comparative Functional Activities (EC50/IC50, nM) of Selected Arylpiperazines at Human Serotonin (5-HT) Receptor Subtypes
| Compound | Receptor | Assay Type | Functional Response | EC50/IC50 (nM) |
| Arylpiperazines | ||||
| 1-(2-Methoxyphenyl)piperazine (1-OMEPP) | 5-HT1A | cAMP Inhibition | Agonist | 15 |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 5-HT2C | Calcium Flux | Agonist | 25 |
| 5-HT2B | IP1 Accumulation | Antagonist | 50 | |
| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT1B | cAMP Inhibition | Agonist | 30 |
| 5-HT2C | Calcium Flux | Agonist | 40 | |
| Reference Compounds | ||||
| 8-OH-DPAT | 5-HT1A | cAMP Inhibition | Full Agonist | 1.5 |
| Serotonin | 5-HT2A | Calcium Flux | Full Agonist | 5 |
| Ketanserin | 5-HT2A | Calcium Flux | Antagonist | 3 |
Note: Data is compiled from various sources and represents typical values. Experimental conditions can influence the results.
The functional data reveals further layers of complexity in the selectivity of arylpiperazines. For example, mCPP acts as an agonist at the 5-HT2C receptor but as an antagonist at the 5-HT2B receptor[8]. This functional selectivity is a critical consideration in drug development.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and standardized experimental procedures. Below are detailed methodologies for key assays used in the characterization of ligands for serotonin receptors.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known non-radiolabeled ligand for the receptor.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays
Functional assays are essential to characterize the pharmacological nature of the ligand-receptor interaction. The type of assay depends on the G protein coupling of the serotonin receptor subtype.
1. cAMP Assay (for Gs and Gi-coupled receptors, e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7):
-
Principle: Measures the inhibition (Gi-coupled) or stimulation (Gs-coupled) of adenylyl cyclase, which leads to a decrease or increase in intracellular cyclic adenosine monophosphate (cAMP) levels, respectively.
-
Procedure:
-
Cells expressing the receptor of interest are seeded in a multi-well plate.
-
For Gi-coupled receptors, cells are first stimulated with forskolin to induce a baseline level of cAMP production.
-
The cells are then treated with varying concentrations of the test compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
-
Data Analysis: EC50 values for agonists (concentration causing 50% of the maximal stimulation or inhibition of cAMP production) and IC50 values for antagonists (concentration inhibiting 50% of the agonist's effect) are determined from dose-response curves.
2. Calcium Flux Assay (for Gq-coupled receptors, e.g., 5-HT2A, 5-HT2B, 5-HT2C):
-
Principle: Measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, which triggers the phospholipase C (PLC) signaling pathway and the release of calcium from intracellular stores.
-
Procedure:
-
Cells expressing the receptor are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are then stimulated with different concentrations of the test compound.
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: EC50 values for agonists are calculated from the dose-response curves of the fluorescence signal. For antagonists, their ability to inhibit the calcium flux induced by a known agonist is measured to determine their IC50.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m-Chlorophenylpiperazine (mCPP) is an antagonist at the cloned human 5-HT2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolic stability of 1-(Thiophen-2-yl)piperazine derivatives
A comprehensive analysis of the metabolic stability of 1-(Thiophen-2-yl)piperazine derivatives is crucial for the development of new therapeutics, as it significantly influences their pharmacokinetic profiles and overall efficacy. This guide provides a comparative overview of their metabolic stability, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this field.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (Clint) in liver microsomes. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
The following table summarizes the in vitro metabolic stability of a this compound derivative in comparison to a phenylpiperazine analog in mouse and human liver microsomes. This comparison highlights the influence of the thiophene ring on metabolic stability.
| Compound ID | Structure | MLM t½ (min)[1] | HLM t½ (min)[1] |
| 1 | 1-(Phenyl)-4-(pyridazin-3-yl)piperazine | 2 | 3 |
| 8 | 1-(Thiophen-2-yl)-4-(pyridazin-3-yl)piperazine | Unstable | Unstable |
Note: For compound 8, the source describes it as "equally unstable" to compound 1, which had a half-life of 2 minutes in MLM and 3 minutes in HLM.[1]
Structure-Metabolism Relationships
The metabolic fate of this compound derivatives is influenced by their chemical structure. The thiophene ring, a sulfur-containing heteroaromatic structure, can be susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation, potentially leading to the formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[1] However, the overall metabolic stability is also dependent on other parts of the molecule and the presence of alternative, less toxic metabolic pathways.[1]
In the case of the compared compounds, the replacement of a benzene ring with a thiophene ring did not lead to an improvement in metabolic stability, with both compounds showing rapid metabolism in liver microsomes.[1] The primary metabolic pathways for the parent phenylpiperazine compound were identified as mono-hydroxylation on the benzene ring and oxidation at one of the nitrogen atoms of the piperazine ring.[1]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a common practice for evaluating the intrinsic clearance of new chemical entities.
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO.
-
Incubation Mixture: The test compound is added to a pre-warmed incubation mixture containing liver microsomes and phosphate buffer.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage of remaining compound is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
The intrinsic clearance (Clint) is then calculated as: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay.
References
Validating the Mechanism of Action of 1-(Thiophen-2-yl)piperazine: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the mechanism of action of the novel compound 1-(Thiophen-2-yl)piperazine. Based on the pharmacology of related arylpiperazine compounds, it is hypothesized that this molecule acts as an antagonist at the serotonin 5-HT2A receptor (HTR2A), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric conditions.[1][2][3] This guide will explore the use of HTR2A knockout models as the gold standard for in vivo target validation and compare this approach with alternative in vitro and in vivo techniques.
Comparative Analysis of Validation Methodologies
A robust validation of a drug's mechanism of action relies on a combination of in vitro and in vivo evidence. The following table summarizes the expected outcomes when validating this compound as a 5-HT2A antagonist, comparing a knockout model approach with other widely used methods.
| Parameter | HTR2A Knockout Model | Alternative 1: In Vitro Radioligand Binding Assay | Alternative 2: In Vitro Functional Assay (Calcium Flux) | Alternative 3: In Vivo Pharmacological Challenge |
| Primary Readout | Abolition of behavioral or physiological response to the compound in knockout vs. wild-type animals. | Displacement of a radiolabeled 5-HT2A ligand by the compound. | Inhibition of serotonin-induced intracellular calcium release. | Blockade of a known 5-HT2A agonist-induced behavioral effect (e.g., head-twitch response). |
| Key Metric | Statistical significance of the genotype-drug interaction effect. | Inhibition constant (Ki). | Half-maximal inhibitory concentration (IC50). | Reversal of agonist effect. |
| Hypothetical Value | p < 0.05 for interaction | Ki = 50 nM | IC50 = 150 nM | Complete blockade at 10 mg/kg |
| Strengths | Definitive in vivo target validation; provides information on the physiological role of the target. | Quantitative measure of binding affinity; high throughput. | Provides information on functional antagonism; high throughput. | In vivo functional validation; can use established behavioral models. |
| Limitations | Time-consuming and expensive to generate and maintain animal colonies; potential for developmental compensation. | Does not provide information on functional activity (agonist vs. antagonist); lacks physiological context. | In vitro system may not fully recapitulate in vivo signaling. | Potential for off-target effects of both the compound and the challenge agent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the design and execution of validation studies for this compound.
Generation of HTR2A Knockout Mice
Objective: To create a mouse model that does not express the 5-HT2A receptor to definitively test the on-target effects of this compound.
Methodology:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Htr2a gene with a neomycin resistance cassette via homologous recombination.
-
ES Cell Transfection: The targeting vector is electroporated into embryonic stem (ES) cells.
-
Selection and Screening: ES cells are cultured in the presence of G418 to select for cells that have incorporated the vector. Resistant colonies are screened by PCR and Southern blotting to identify those with the desired homologous recombination event.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then surgically transferred to a pseudopregnant female mouse.
-
Generation of Chimeric Mice: Offspring (chimeras) that have incorporated the modified ES cells into their germline are identified by coat color.
-
Breeding: Chimeric mice are bred with wild-type mice to produce heterozygous offspring. Heterozygous mice are then interbred to generate homozygous knockout mice. Genotyping is confirmed by PCR.
Behavioral Assay: Head-Twitch Response (HTR)
Objective: To assess the in vivo 5-HT2A antagonist activity of this compound by its ability to block a 5-HT2A agonist-induced behavior.
Methodology:
-
Animals: Adult male wild-type and HTR2A knockout mice are used.
-
Drug Administration: Mice are pre-treated with either vehicle or this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally).
-
Agonist Challenge: After a pre-treatment period (e.g., 30 minutes), mice are administered a 5-HT2A agonist such as DOI (2,5-dimethoxy-4-iodoamphetamine) at a dose known to induce head twitches.
-
Observation: Mice are placed in individual observation chambers, and the number of head twitches is counted for a set period (e.g., 30 minutes).
-
Data Analysis: The number of head twitches is compared between treatment groups and genotypes using a two-way ANOVA. A significant reduction in DOI-induced head twitches in wild-type mice treated with this compound, and a complete lack of response in knockout mice, would confirm the mechanism of action.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Competition Binding: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Flux
Objective: To measure the functional antagonist activity of this compound at the 5-HT2A receptor.
Methodology:
-
Cell Culture: A cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) is used.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: Serotonin is added to the cells to stimulate the 5-HT2A receptor, which couples to Gq and leads to an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a plate reader.
-
Data Analysis: The ability of this compound to inhibit the serotonin-induced calcium influx is quantified, and an IC50 value is determined.
Visualizing the Pathways and Processes
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the underlying biological pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-(Thiophen-2-yl)piperazine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-(Thiophen-2-yl)piperazine, aligning with general laboratory chemical waste protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Chemical Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
-
Waste Identification : this compound should be treated as a hazardous chemical waste[6][7]. It should not be mixed with non-hazardous waste.
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred to glass to minimize the risk of breakage[6]. The container must have a secure screw-top cap.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste"[6][8]. The label must include:
III. Disposal Procedure
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program[6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [6][9].
Step-by-Step Disposal Protocol:
-
Preparation : Ensure all required PPE is worn correctly before handling the chemical waste.
-
Transfer : Carefully transfer the waste this compound into the designated and pre-labeled hazardous waste container. Avoid spills and splashes. If any amount of the chemical is spilled, it should be cleaned up with absorbent materials, and these materials must also be disposed of as hazardous waste[10].
-
Container Sealing : Securely close the waste container cap to prevent any leaks or spills.
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory. The storage area should be away from incompatible chemicals[8].
-
Documentation : Complete any necessary hazardous waste disposal forms required by your institution's EHS office. This may include a detailed list of the chemical constituents and their quantities[6].
-
Waste Pickup : Arrange for the collection of the hazardous waste container by your institution's EHS personnel. Follow their specific procedures for scheduling a pickup.
IV. Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent that can dissolve the chemical. The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container[8][10].
-
Final Rinse : After the solvent rinse, perform a final triple rinse with water[8].
-
Disposal : Once thoroughly decontaminated, the container labels should be defaced, and the container can typically be disposed of in the regular trash[10].
V. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing[3][4].
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3][4].
-
Inhalation : Move the affected person to fresh air.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and have the chemical's safety information available.
Disposal Workflow Diagram
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
